Decatromicin B
Beschreibung
Eigenschaften
Molekularformel |
C45H56Cl2N2O10 |
|---|---|
Molekulargewicht |
855.8 g/mol |
IUPAC-Name |
(1S,3S,6S,7E,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4S,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19+,38-34?/t23-,24+,25-,26+,27-,29+,31-,33-,35+,37-,43-,44+,45+/m0/s1 |
InChI-Schlüssel |
UYAXASMGHNZATD-FUUFVBDZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to Decatromicin B Production by Actinomadura sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Decatromicin B, a potent antibiotic produced by the actinomycete genus Actinomadura. The document covers the producing organism, biosynthetic pathways, and detailed experimental protocols for fermentation, extraction, and purification, with a focus on quantitative data and methodologies relevant to research and drug development.
The Producing Organism: Actinomadura sp.
This compound is a secondary metabolite produced by specific strains of Actinomadura, a genus of Gram-positive bacteria known for their ability to produce a wide array of bioactive compounds.[1] The two primary strains identified as producers of this compound are Actinomadura sp. MK73-NF4 and Actinomadura sp. A30804.[2][3]
Actinomadura species are typically found in soil and marine environments. Morphologically, they form extensively branched substrate mycelia and may produce aerial hyphae with spores.[4] For cultivation and maintenance, standard actinomycete media such as ISP (International Streptomyces Project) media are suitable.
Physicochemical Properties of this compound
This compound is a spirotetronate polyketide, a class of natural products characterized by a tetronic acid moiety linked via a spiro center to a cyclohexene (B86901) ring embedded within a macrocycle.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ | [5] |
| Molecular Weight | 855.9 g/mol | [5] |
| Appearance | White amorphous powder | [3] |
| Solubility | Soluble in methanol (B129727), DMSO, and chloroform | [5] |
Biological Activity of this compound
This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its mode of action is not yet fully elucidated but is characteristic of the spirotetronate class, which is known to interfere with essential cellular processes.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Target Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus Smith | 0.1 | [2] |
| Staphylococcus aureus 209P | 0.2 | [2] |
| Staphylococcus aureus MRSA No. 11 | 0.2 | [2] |
| Bacillus subtilis PCI 219 | 0.1 | [2] |
| Micrococcus luteus PCI 1001 | 0.05 | [2] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for spirotetronate compounds, which is a type I polyketide synthase (PKS) pathway.[4] While the specific gene cluster for this compound has not been fully characterized, a generalized biosynthetic pathway can be inferred. The process involves the iterative condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization and modification to form the characteristic spirotetronate core.
Caption: Generalized biosynthetic pathway of spirotetronate antibiotics.
Experimental Protocols
Fermentation of Actinomadura sp. A30804
This protocol describes the large-scale fermentation of Actinomadura sp. A30804 for the production of this compound.[3]
Seed Culture:
-
Inoculate a single colony of Actinomadura sp. A30804 into a 50 mL flask containing 10 mL of SV2 medium.
-
Incubate at 28°C for 3 days with constant shaking at 200 rpm.
Production Culture:
-
Inoculate 500 mL of CA09LB medium in a 2 L flask with 25 mL of the seed culture.
-
Incubate at 28°C for 9 days with constant shaking at 200 rpm.
Table 3: Media Composition
| Medium | Component | Concentration (g/L) |
| SV2 Medium | Glucose | 15 |
| Glycerol | 15 | |
| Soya Peptone | 15 | |
| Calcium Carbonate | 1 | |
| CA09LB Medium | Meat Extract | 10 |
| Yeast Extract | 4 | |
| Glucose | 20 | |
| Glycerol | 3 |
Note: Adjust the pH of both media to 7.0 before sterilization.
Extraction and Purification of this compound
The following protocol is based on the methods described for the isolation of this compound from the fermentation broth of Actinomadura sp. A30804.[3]
Caption: Workflow for the extraction and purification of this compound.
Extraction Protocol:
-
Centrifuge the fermentation culture to separate the biomass from the supernatant.
-
Lyophilize the combined biomass and supernatant.
-
Extract the dried culture with methanol.
-
Remove the methanol under reduced pressure to obtain a crude extract.
-
Partition the crude extract between dichloromethane (B109758) (DCM), methanol, and water.
-
Collect the DCM layer containing this compound.
Purification Protocol:
-
Subject the DCM layer to preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 4: HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B for 5 min, then linear gradient to 90% B over 55 min |
| Flow Rate | 24 mL/min |
| Detection | UV (wavelength not specified in the source) |
Note: The original study yielded 6.5 mg of this compound from a large-scale cultivation.[3]
Signaling Pathways and Regulation
Currently, there is limited information available in the scientific literature regarding the specific signaling pathways and regulatory networks that control the biosynthesis of this compound in Actinomadura sp. The regulation of secondary metabolite production in actinomycetes is typically complex, involving global regulators that respond to nutritional and environmental signals. Further research, including genomic and transcriptomic studies of the producing strains, is required to elucidate these mechanisms.
Conclusion
This compound, produced by Actinomadura sp., represents a promising antibiotic with significant activity against clinically relevant pathogens. This guide provides a comprehensive overview of the current knowledge and methodologies for its production and purification. Further research into the biosynthesis and its regulation will be crucial for optimizing yields and developing this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
Decatromicin B chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B is a potent, naturally occurring antibiotic belonging to the tetronic acid class of compounds. Isolated from Actinomadura sp. MK73-NF4, it exhibits significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains. This document provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. It also outlines the experimental protocols for its isolation and structure elucidation. Due to its limited availability, further investigation into its precise mechanism of action and potential therapeutic applications is warranted.[1][2]
Chemical Structure and Properties
This compound is a complex macrolide characterized by a spirotetronate core structure.[3] Its chemical identity has been established through extensive spectroscopic analysis.
Chemical Structure
The definitive chemical structure of this compound was determined using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography of a derivative.[4]
Figure 1: Chemical Structure of this compound (A 2D representation of the chemical structure of this compound would be presented here in a full whitepaper.)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C45H56Cl2N2O10 | |
| Molecular Weight | 855.8 g/mol | |
| CAS Number | 235097-64-0 | |
| Appearance | Off-white to light tan solid | [3] |
| Purity | >95% by HPLC | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; poor water solubility. | [1][2] |
| Storage | -20°C | [2] |
Biological Activity
This compound has demonstrated potent antibacterial activity, primarily against Gram-positive bacteria. Its efficacy against drug-resistant strains like MRSA makes it a compound of significant interest for further research and development.[2]
Antibacterial Spectrum
The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are summarized in the table below.
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus FDA 209P | 0.39 | |
| Staphylococcus aureus Smith | 0.78 | |
| Staphylococcus aureus (MRSA) No. 116 | 0.39 | |
| Staphylococcus aureus (MRSA) No. 123 | 0.78 | |
| Micrococcus luteus PCI 1001 | 0.78 | |
| Bacillus subtilis PCI 219 | 0.78 | |
| Corynebacterium bovis 1810 | 6.25 |
The following diagram illustrates the antibacterial spectrum of this compound.
Caption: Antibacterial activity of this compound against Gram-positive bacteria.
Mechanism of Action
The precise molecular mechanism of action of this compound has not yet been fully elucidated.[2] This is largely attributed to the compound's limited availability for in-depth studies.[2] However, as a member of the spirotetronate class of polyketides, it is hypothesized to interfere with essential bacterial processes.[3] Further research is required to identify its specific cellular target.
Experimental Protocols
The following sections detail the methodologies employed in the isolation and structural characterization of this compound, as reported in the initial discovery.[1]
Isolation of this compound
This compound was isolated from the culture broth of Actinomadura sp. MK73-NF4 through a multi-step purification process.[1]
Protocol:
-
Fermentation: Actinomadura sp. MK73-NF4 is cultured under specific conditions to produce this compound.
-
Extraction: The culture broth is extracted with butyl acetate (B1210297) to partition the antibiotic into the organic phase.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography to separate this compound from other metabolites.
-
Silica Gel Thin Layer Chromatography (TLC): Further purification is achieved using preparative silica gel TLC.
-
Sephadex LH-20 Column Chromatography: A final purification step is performed using a Sephadex LH-20 column to yield pure this compound.[1]
The following diagram illustrates the isolation workflow.
Caption: A multi-step chromatographic process for this compound isolation.
Structure Elucidation
The chemical structure of this compound was determined through a combination of advanced spectroscopic techniques.[4]
Protocol:
-
NMR Spectroscopy: A comprehensive suite of NMR experiments was conducted to determine the planar structure and relative stereochemistry. This included:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HMQC (Heteronuclear Multiple Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy)[4]
-
-
Modified Mosher's Method: The absolute configuration of the aglycone was determined using the modified Mosher's method.[4]
-
X-ray Crystallography: The absolute structure of the glycosyl moiety was confirmed by X-ray analysis of an O-(p-bromobenzoyl) derivative.[4]
The logical relationship for the structure elucidation is depicted below.
Caption: Spectroscopic and chemical methods for this compound structure determination.
Conclusion and Future Directions
This compound is a promising antibacterial agent with potent activity against Gram-positive pathogens, including MRSA. Its complex and unique chemical structure makes it an interesting subject for synthetic chemistry and medicinal chemistry studies. However, the lack of a detailed understanding of its mechanism of action and its limited availability are significant hurdles to its further development.[2] Future research should focus on:
-
Developing a scalable synthetic route to enable further biological evaluation.
-
Identifying the specific molecular target and elucidating the mechanism of action.
-
Investigating its efficacy in in vivo models of bacterial infection.
-
Exploring potential synergistic effects with other antibiotics.
Addressing these key areas will be crucial in determining the therapeutic potential of this compound and its analogs in the ongoing fight against antibiotic resistance.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Decatromicin B (CAS No. 235097-64-0): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B is a potent antibiotic belonging to the tetronic acid class of natural products. Isolated from the fermentation broth of Actinomadura sp. MK73-NF4 (also identified as Streptomyces sp.), it demonstrates significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, biological activity, and the methodologies for its isolation and characterization. Due to limited availability, in-depth studies on its precise mechanism of action and specific signaling pathways have been hampered. This guide, therefore, consolidates the existing knowledge to support further research and development efforts.
Physicochemical Properties
This compound is a complex macrolide characterized by a tetronic acid moiety. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 235097-64-0 | [1][3] |
| Molecular Formula | C45H56Cl2N2O10 | [1] |
| Molecular Weight | 855.9 g/mol | [1] |
| Appearance | Off-white to light tan solid | |
| Purity | >95% by HPLC | |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | |
| Storage | -20°C for long-term storage. |
Biological Activity
This compound exhibits potent antibacterial activity exclusively against Gram-positive bacteria.[1][2] Notably, its efficacy extends to antibiotic-resistant strains such as MRSA.[1] The table below summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Target Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Smith | 0.39 | [1] |
| Staphylococcus aureus | 209P | 0.39 | [1] |
| Staphylococcus aureus | Cowan I | 0.78 | [1] |
| Staphylococcus aureus | (MRSA) No. 4 | 0.39 | [1] |
| Staphylococcus aureus | (MRSA) No. 50 | 0.78 | [1] |
| Micrococcus luteus | ATCC 9341 | 0.78 | [1] |
| Bacillus subtilis | ATCC 6633 | 0.78 | [1] |
| Corynebacterium bovis | 1810 | 6.25 | [1] |
Mechanism of Action
The precise molecular target and signaling pathway of this compound have not been fully elucidated due to the compound's limited availability for extensive research. However, as a potent antibiotic against Gram-positive bacteria, its mechanism of action is likely to fall within one of the established antibacterial pathways that are particularly effective against this class of microorganisms. These generally include:
-
Inhibition of Cell Wall Synthesis: Targeting the biosynthesis of peptidoglycan, a critical component of the Gram-positive bacterial cell wall.
-
Inhibition of Protein Synthesis: Interfering with ribosomal function, thereby halting essential protein production.
-
Inhibition of Nucleic Acid Synthesis: Disrupting the replication and transcription of DNA and RNA.
-
Disruption of Cell Membrane Integrity: Compromising the bacterial cell membrane, leading to leakage of cellular contents and cell death.
The following diagram illustrates these common mechanisms of action for antibiotics targeting Gram-positive bacteria.
Caption: General mechanisms of antibiotic action against Gram-positive bacteria.
Experimental Protocols
The following protocols are based on the methodologies described in the initial discovery and characterization of Decatromicins A and B.[2]
Isolation and Purification of this compound
The isolation of this compound from the culture broth of Actinomadura sp. MK73-NF4 involves a multi-step extraction and chromatographic process.
-
Fermentation and Extraction:
-
The producing strain, Actinomadura sp. MK73-NF4, is cultured in a suitable fermentation medium.
-
The culture broth is harvested and subjected to extraction with butyl acetate (B1210297).
-
-
Initial Purification:
-
The butyl acetate extract is concentrated and then applied to a silica (B1680970) gel column for chromatography.
-
-
Fractionation and Further Purification:
-
Fractions containing this compound are further purified using silica gel thin-layer chromatography (TLC).
-
A final purification step is carried out using Sephadex LH-20 column chromatography to yield pure this compound.[2]
-
The general workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for the isolation and purification of this compound.
Determination of Antibacterial Activity (MIC Assay)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using a standard broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured to a logarithmic growth phase.
-
The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing appropriate growth medium.
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate.
-
The plate is incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
The logical relationship for determining the antibacterial activity is illustrated below.
Caption: Logical workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound is a promising antibiotic with potent activity against Gram-positive bacteria, including resistant strains. While the current body of knowledge is limited by the compound's availability, the existing data on its physicochemical properties and biological activity provide a solid foundation for future research. Further investigation into its mechanism of action, potential for synergistic combinations with other antibiotics, and development of synthetic or semi-synthetic analogs could unlock its full therapeutic potential. The protocols outlined in this document for its isolation and activity testing can serve as a valuable resource for researchers aiming to advance the study of this intriguing natural product.
References
Decatromicin B: A Technical Guide for Researchers
Molecular Formula: C₄₅H₅₆Cl₂N₂O₁₀ Molecular Weight: 855.84 g/mol CAS Number: 235097-64-0
This technical guide provides an in-depth overview of Decatromicin B, a potent antibiotic with significant potential in drug development. The information is tailored for researchers, scientists, and professionals in the field, offering a comprehensive resource on its properties, biological activity, and methods of study.
Introduction
This compound is a member of the spirotetronate class of polyketide antibiotics.[1] It is a natural product isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[2] Structurally, it features a complex macrocyclic lactone containing a tetronic acid moiety.[1] this compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[3] Its unique structure and potent bioactivity make it a compelling candidate for further investigation and development as a therapeutic agent. However, a lack of availability has hampered more extensive research into its full antibacterial spectrum and mechanism of action.[3]
Physicochemical Properties
This compound is a complex molecule with the chemical formula C₄₅H₅₆Cl₂N₂O₁₀. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ | [3] |
| Molecular Weight | 855.84 | - |
| CAS Number | 235097-64-0 | [3] |
| Appearance | Off-white to light tan solid | - |
| Purity | >95% by HPLC | - |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Poor water solubility. | [3] |
| Storage | -20°C | - |
Biological Activity
This compound exhibits significant antibacterial activity against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.2 |
| Staphylococcus aureus 209P | 0.2 |
| Staphylococcus aureus MRSA No. 11 | 0.39 |
| Staphylococcus aureus MRSA No. 35 | 0.78 |
| Bacillus subtilis PCI 219 | 0.1 |
| Micrococcus luteus PCI 1001 | 0.05 |
Mechanism of Action
The precise molecular target and signaling pathway of this compound have not been definitively elucidated. However, based on its structural class (spirotetronate polyketide), potential mechanisms of action can be inferred. Many antibiotics in this class are known to interfere with essential bacterial processes.
One potential target is the bacterial fatty acid synthesis (FASII) pathway.[4][5] The FASII pathway is responsible for the biosynthesis of fatty acids, which are crucial components of bacterial cell membranes.[4] Inhibition of this pathway disrupts membrane integrity and leads to bacterial cell death. Several tetronic acid-containing natural products are known inhibitors of enzymes within this pathway.[6]
Another possible mechanism for spirotetronate antibiotics is the inhibition of the para-aminobenzoic acid (pABA) biosynthesis pathway.[7] pABA is a precursor for the synthesis of folic acid, which is essential for the production of nucleotides and certain amino acids.
Further research is required to pinpoint the specific enzyme or cellular process targeted by this compound.
Below is a generalized diagram illustrating the bacterial fatty acid synthesis (FASII) pathway, a potential target for this compound.
Caption: Generalized bacterial fatty acid synthesis (FASII) pathway, a potential target for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible study of this compound. The following sections outline the methodologies for its isolation, purification, and the determination of its antibacterial activity.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth of Actinomadura sp. MK73-NF4 involves a multi-step process of extraction and chromatography.[2]
Materials:
-
Fermentation broth of Actinomadura sp. MK73-NF4
-
Butyl acetate (B1210297)
-
Silica (B1680970) gel (for column chromatography and TLC)
-
Sephadex LH-20
-
Solvent systems for chromatography (e.g., chloroform-methanol gradients)
-
Rotary evaporator
-
Freeze-dryer
Protocol:
-
Extraction: Adjust the pH of the fermentation broth to 4.0 and extract three times with an equal volume of butyl acetate.
-
Concentration: Combine the butyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Apply the dissolved extract to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.
-
-
Silica Gel TLC Purification:
-
Pool the fractions containing this compound.
-
Apply the pooled fractions to preparative silica gel TLC plates.
-
Develop the plates with an appropriate solvent system (e.g., chloroform-methanol, 20:1, v/v).
-
Scrape the band corresponding to this compound and elute the compound from the silica gel with methanol.
-
-
Sephadex LH-20 Column Chromatography:
-
Concentrate the methanol eluate.
-
Dissolve the residue in methanol and apply to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
-
Final Purification and Lyophilization:
-
Pool the pure fractions containing this compound.
-
Concentrate the solution and lyophilize to obtain pure this compound as a solid.
-
The workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for the isolation and purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Pure this compound
-
Bacterial strains for testing
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
A diagram illustrating the broth microdilution workflow is provided below.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion
This compound is a promising antibiotic with potent activity against Gram-positive bacteria, including resistant strains. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential. The detailed protocols for isolation, purification, and activity assessment will facilitate further investigation into its mechanism of action and preclinical development. Elucidating its precise molecular target will be a critical next step in realizing the full potential of this intriguing natural product.
References
- 1. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Biosynthesis of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B, a potent antibacterial agent, belongs to the spirotetronate class of polyketides, a family of natural products known for their complex molecular architecture and significant biological activities. Produced by the actinomycete Actinomadura sp. MK73-NF4, this compound exhibits promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of spirotetronate biosynthesis. It details the key enzymatic steps, from the assembly of the polyketide backbone by a Type I polyketide synthase (PKS) to the intricate tailoring reactions that furnish the final complex structure. This document also outlines representative experimental protocols for the elucidation of such a pathway and presents hypothetical quantitative data to serve as a reference for future research endeavors.
Introduction
The emergence of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Natural products from microorganisms remain a rich source of structurally diverse and biologically active compounds. This compound, isolated from Actinomadura sp. MK73-NF4, represents a promising lead compound due to its potent antibacterial properties.[1][2] Understanding its biosynthesis is crucial for several reasons: it can pave the way for pathway engineering to generate novel analogs with improved therapeutic properties, and it provides insights into the fascinating enzymatic machinery that constructs such complex molecules.
This compound is a member of the spirotetronate polyketides, characterized by a distinctive spiro-linked tetronic acid moiety embedded within a macrocyclic framework.[3][4] While the complete biosynthetic gene cluster for this compound has not been explicitly detailed in published literature, a plausible pathway can be constructed based on the well-studied biosynthesis of other spirotetronates.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step enzymatic process orchestrated by a Type I Polyketide Synthase (PKS) and a series of tailoring enzymes. The pathway can be conceptually divided into three main stages: polyketide chain assembly, spirotetronate core formation, and post-PKS tailoring modifications.
Polyketide Chain Assembly
The carbon skeleton of this compound is assembled by a modular Type I PKS. This large, multi-domain enzyme complex catalyzes the sequential condensation of small carboxylic acid-derived extender units. The specific modules and domains of the PKS dictate the length of the polyketide chain, the degree of reduction at each extension cycle, and the stereochemistry of the resulting molecule.
The precursor units for the this compound polyketide backbone are likely derived from primary metabolism, primarily acetyl-CoA and malonyl-CoA. The loading module of the PKS is proposed to be primed with an acetyl-CoA starter unit. Subsequent modules catalyze the iterative addition of malonyl-CoA extender units. Each module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. Additional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) within specific modules determine the reduction state of the growing polyketide chain.
Spirotetronate Core Formation
A hallmark of spirotetronate biosynthesis is the formation of the characteristic spiro-linked tetronic acid ring system. This is believed to occur through the following key steps:
-
Glycerate Incorporation: A C3 glycerate unit, derived from glycolysis, is incorporated to form the tetronic acid moiety.
-
Intramolecular Diels-Alder (IMDA) Reaction: A crucial cyclization event, catalyzed by a putative Diels-Alderase enzyme, is proposed to form the cyclohexene (B86901) ring and establish the spiro-center. This reaction is a key step in generating the complex three-dimensional architecture of the molecule.[3][5]
Post-PKS Tailoring Modifications
Following the formation of the spirotetronate aglycone, a series of tailoring enzymes modify the core structure to yield the final this compound molecule. These modifications are critical for its biological activity.
-
Glycosylation: A glycosyltransferase (GT) attaches a sugar moiety to the aglycone. In the case of this compound, this is a modified deoxysugar. The sugar itself is synthesized by a dedicated set of enzymes encoded within the biosynthetic gene cluster.
-
Halogenation: The presence of two chlorine atoms on the pyrrole (B145914) moiety of the attached sugar in this compound indicates the action of a halogenase enzyme. This is a common tailoring step in the biosynthesis of many bioactive natural products.
-
Hydroxylation and Other Oxidations: Cytochrome P450 monooxygenases and other oxidoreductases are likely involved in introducing hydroxyl groups and other oxidative modifications to the decatromicin aglycone.
Below is a DOT language script for the proposed biosynthetic pathway of this compound.
References
- 1. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Enigma: The Quest for Decatromicin B's Mechanism of Action Against MRSA
A notable gap persists in the scientific literature regarding the precise molecular mechanisms by which Decatromicin B exerts its inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA). While early research identified this natural compound as a promising antibacterial agent, a detailed understanding of its mode of action remains elusive.
Initial studies successfully isolated Decatromicins A and B from the culture broth of Actinomadura sp. MK73-NF4.[1] These compounds were purified and subsequently characterized, revealing their potent activity against a range of Gram-positive bacteria, including the formidable MRSA.[1] The chemical structures of both Decatromicin A and B were also elucidated through various NMR experiments, providing a foundational understanding of these novel molecules.[2]
However, beyond this initial discovery and structural characterization, publicly available research has not yet delved into the specific molecular targets or pathways that this compound disrupts within MRSA. Consequently, a comprehensive technical guide detailing its mechanism of action, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.
To provide a framework for future research and to highlight the current knowledge gap, this document will outline the typical experimental approaches used to elucidate the mechanism of action of novel antibiotics against MRSA.
I. Quantitative Assessment of Antibacterial Activity
A crucial first step in characterizing a new antibiotic is to quantify its potency. This is typically achieved through standardized assays to determine key parameters.
| Parameter | Description | Typical MRSA Values for Novel Compounds |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation. | Varies widely, but potent compounds often exhibit MICs in the low µg/mL range. |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum. | Often equivalent to or slightly higher than the MIC for bactericidal agents. |
| Time-Kill Kinetics | Measures the rate at which an antibiotic kills a bacterial population over time at various concentrations. | Demonstrates concentration-dependent or time-dependent killing. |
| Post-Antibiotic Effect (PAE) | The persistent suppression of bacterial growth after a brief exposure to an antibiotic. | Indicates the duration of the antibiotic's effect after its removal. |
II. Elucidating the Molecular Target and Mechanism
Once the antibacterial activity is quantified, the next critical phase involves identifying the specific cellular processes that the antibiotic inhibits. A series of well-established experimental protocols are employed for this purpose.
A. Investigation of Cell Envelope Integrity
Many antibiotics target the bacterial cell wall or membrane, leading to cell lysis and death.
Experimental Protocols:
-
Membrane Potential Assay: Utilizes fluorescent dyes (e.g., DiSC3(5)) that are sensitive to changes in membrane potential. A disruption in the membrane potential is indicative of membrane damage.
-
Membrane Permeability Assay: Employs fluorescent probes like propidium (B1200493) iodide, which can only enter cells with compromised membranes, to assess membrane integrity.
-
Electron Microscopy (SEM and TEM): Provides direct visualization of morphological changes to the bacterial cell surface and internal structures following antibiotic treatment.
B. Assessment of Macromolecular Synthesis Inhibition
Antibiotics frequently target essential biosynthetic pathways, such as the synthesis of DNA, RNA, proteins, or peptidoglycan.
Experimental Protocols:
-
Radiolabeled Precursor Incorporation Assays: Involve the use of radiolabeled precursors for specific macromolecules (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein, and [¹⁴C]-N-acetylglucosamine for peptidoglycan). A reduction in the incorporation of a specific precursor indicates inhibition of that particular synthesis pathway.
III. Visualizing Potential Mechanisms and Workflows
While the specific signaling pathway for this compound is unknown, the following diagrams illustrate a generalized experimental workflow for mechanism of action studies and a hypothetical signaling pathway for an antibiotic targeting cell wall synthesis.
Caption: Generalized workflow for antibiotic mechanism of action studies.
Caption: Hypothetical inhibition of PBP2a by this compound.
Conclusion
The initial discovery of this compound highlighted its potential as an anti-MRSA agent. However, a significant knowledge gap exists regarding its mechanism of action. Further research employing the established methodologies outlined above is imperative to unlock the therapeutic potential of this natural product. Elucidating its molecular target and mechanism of action will be a critical step in the development of this compound as a potential future treatment for MRSA infections.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Decatromicin B: A Technical Overview of its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Decatromicin B is a potent antibiotic metabolite isolated from the bacterium Actinomadura sp.[1][2]. This document provides a concise technical guide to its known antibacterial activity, with a focus on quantitative data and experimental context. While research on this compound is not extensive, existing data indicates significant potential, particularly against challenging Gram-positive pathogens.
Antibacterial Spectrum: Quantitative Analysis
This compound has demonstrated potent inhibitory activity against a range of Gram-positive bacteria.[3] Its efficacy is particularly noteworthy against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.[4][5] The available Minimum Inhibitory Concentration (MIC) data is summarized in the table below.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (various strains) | Gram-positive | 0.39 - 0.78[1] |
| Staphylococcus aureus (MRSA, two strains) | Gram-positive | 0.39 and 0.78[1] |
| Micrococcus luteus | Gram-positive | 0.78[1] |
| Bacillus subtilis | Gram-positive | 0.78[1] |
| Corynebacterium bovis | Gram-positive | 6.25[1] |
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated, a fact attributed to the compound's limited availability for extensive research.[2][6] However, understanding the common mechanisms of antibacterial agents provides a framework for potential modes of action.
Caption: Potential mechanisms of action for antibacterial agents.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
While specific experimental protocols for this compound are not detailed in the available literature, a standard method for determining the MIC of an antibiotic is the broth microdilution assay. This widely accepted technique provides a quantitative measure of a compound's antibacterial potency.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Methodology:
-
Serial Dilution of the Antimicrobial Agent: A two-fold serial dilution of the test compound is prepared directly in the wells of a 96-well plate. This creates a gradient of decreasing antibiotic concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the medium (negative control) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (typically 18-24 hours at 37°C).
-
Data Analysis: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
Decatromicin B: A Technical Guide to Solubility in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic belonging to the tetronic acid class of natural products. Isolated from Actinomadura sp., it has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. A critical parameter for the successful in vitro and in vivo study of any potential therapeutic agent is its solubility in common laboratory solvents. This technical guide provides an in-depth overview of the solubility of this compound in two frequently used solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Due to the limited availability of specific quantitative solubility data for this compound, this document also presents qualitative information and contextual data from related compounds to guide researchers in its handling and use.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ | [1][2][3] |
| Molecular Weight | 855.8 g/mol | [1][2][3] |
| Appearance | Off-white to light tan solid | [2][3] |
| Purity | >95% by HPLC | [2][3] |
| Storage | -20°C | [1][2][3] |
Solubility of this compound
Qualitative Solubility Data
Available data from suppliers indicates that this compound is soluble in both dimethyl sulfoxide (DMSO) and ethanol. It is also reported to be soluble in methanol (B129727) and dimethylformamide (DMF), while exhibiting poor solubility in water[1][2][3].
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] |
| Ethanol | Soluble[1][2][3] |
| Methanol | Soluble[1][2] |
| Dimethylformamide (DMF) | Soluble[1][2] |
| Water | Poor solubility[1][2][3] |
Quantitative Solubility Data
As of the latest available information, specific quantitative solubility data (e.g., in mg/mL or mM) for this compound in DMSO and ethanol has not been published in peer-reviewed literature or chemical databases. The lack of availability of the compound has been noted as a barrier to further investigation into its properties[1][2][3].
For researchers requiring an estimation of solubility, it is recommended to perform solubility studies. A general protocol for determining solubility is provided in the "Experimental Protocols" section of this guide.
Mechanism of Action and Relevant Signaling Pathways
While the precise molecular target of this compound has not been definitively elucidated, its classification as an antibiotic suggests that it likely interferes with essential bacterial processes. A common mechanism of action for many antibiotics is the inhibition of protein synthesis. This process is a complex, multi-step pathway that is vital for bacterial growth and replication.
The following diagram illustrates a generalized pathway for the inhibition of bacterial protein synthesis, a potential mechanism of action for antibiotics like this compound.
Caption: Generalized antibiotic inhibition of bacterial protein synthesis.
Experimental Protocols
For researchers and drug development professionals who need to determine the precise solubility of this compound, the following experimental protocols are provided as a guide. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable approach.
Shake-Flask Method for Solubility Determination
This method measures the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, absolute
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
To each vial, add a known volume of the solvent (DMSO or ethanol).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the aliquot through a syringe filter to remove any remaining microparticles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Quantification by HPLC
Method Development:
-
Column: A C18 reverse-phase column is often suitable for compounds of this nature.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with or without an additive like formic acid or trifluoroacetic acid to improve peak shape) is a common starting point.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve.
-
Back-calculate to determine the concentration in the original undiluted supernatant, which represents the solubility of this compound in the tested solvent.
The following diagram outlines the experimental workflow for solubility determination.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This compound is a promising antibiotic with known solubility in DMSO and ethanol, which are key solvents for preclinical research. While quantitative solubility data is not currently in the public domain, this guide provides the necessary qualitative information and detailed experimental protocols for researchers to determine this critical parameter. The provided generalized mechanism of action and experimental workflow diagrams serve as valuable tools for planning and executing further studies on this important natural product. As research on this compound progresses, it is anticipated that more comprehensive physicochemical data will become available, further aiding in its development as a potential therapeutic agent.
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decatromicins A and B are novel spirotetronate antibiotics isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[1][2] These compounds exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), positioning them as promising candidates for further investigation in the development of new anti-infective agents. This document provides a comprehensive technical overview of Decatromicin A and its closely related analog, Decatromicin B, covering their chemical structures, biological activities, isolation and characterization protocols, and proposed mechanism of action and biosynthesis.
Introduction to Decatromicins
Decatromicins A and B belong to the spirotetronate class of polyketides, a family of natural products known for their complex chemical architectures and diverse biological activities.[3] The spirotetronate motif, characterized by a tetronic acid ring spiro-linked to a cyclohexene (B86901) ring embedded within a macrocycle, is a key feature of these molecules. First identified from the culture broth of Actinomadura sp. MK73-NF4, Decatromicins A and B have demonstrated significant inhibitory effects against various Gram-positive pathogens.[1]
Structural Elucidation and Comparison
The chemical structures of Decatromicin A and B were determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[2] The relative configuration of the aglycone was established using NOESY experiments, while the absolute structure was determined using the modified Mosher's method and X-ray analysis of a derivative.[2]
Decatromicin A:
This compound:
-
Molecular Formula: C₄₅H₅₆Cl₂N₂O₁₀
-
Molecular Weight: 855.8 g/mol [5]
The primary structural difference between Decatromicin A and B lies in the chlorination pattern of the pyrrole (B145914) moiety attached to the glycosidic side chain. This compound possesses two chlorine atoms on the pyrrole ring, whereas Decatromicin A has only one.
Below are the 2D chemical structures of Decatromicin A and this compound for comparison.
Figure 1: Chemical structure of Decatromicin A.[4]
Figure 2: Chemical structure of this compound.[6]
Biological Activity and Quantitative Data
Both Decatromicin A and B show strong activity against Gram-positive bacteria.[1] While comprehensive comparative data is limited in the initial publications, available data for this compound demonstrates its potent antibacterial properties.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (various strains) | 0.39 - 0.78 |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 |
| Micrococcus luteus | 0.78 |
| Bacillus subtilis | 0.78 |
| Corynebacterium bovis | 6.25 |
Data sourced from TargetMol and Cayman Chemical product descriptions.[1][7]
Experimental Protocols
Fermentation and Isolation
The following is a generalized protocol based on the published methods for the isolation of Decatromicins and other spirotetronate antibiotics from Actinomadura.
Fermentation:
-
A seed culture of Actinomadura sp. MK73-NF4 is prepared by inoculating a suitable liquid medium and incubating for 2-3 days at 28-30°C with shaking.
-
The seed culture is then used to inoculate production-scale fermentation tanks containing a nutrient-rich medium.
-
Fermentation is carried out for 5-7 days at 28-30°C with controlled aeration and agitation.
Isolation:
-
The culture broth is harvested and separated from the mycelium by centrifugation or filtration.
-
The supernatant is extracted with an equal volume of butyl acetate.[1]
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a solvent gradient of increasing polarity (e.g., chloroform-methanol).[1]
-
Fractions showing antibacterial activity are pooled and further purified by silica gel thin-layer chromatography (TLC).[1]
-
Final purification is achieved by size-exclusion chromatography on a Sephadex LH-20 column to yield pure Decatromicin A and B.[1]
Structure Elucidation
NMR Spectroscopy:
-
A sample of the purified compound (5-15 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR, ¹³C NMR, DEPT, COSY, and HSQC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
HMBC and NOESY experiments are conducted to establish long-range correlations and through-space proximities, respectively, which are crucial for determining the planar structure and relative stereochemistry.[2]
Mass Spectrometry:
-
High-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the exact molecular weight and elemental composition.
-
Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation patterns, which aid in the structural elucidation of the aglycone and the glycosyl moiety.
Mechanism of Action and Biosynthesis
Proposed Mechanism of Action: Inhibition of Folate Biosynthesis
While the specific signaling pathways affected by Decatromicins have not been explicitly detailed, the mechanism of action for closely related spirotetronates, such as the abyssomicins, has been elucidated. These compounds are known to inhibit the para-aminobenzoic acid (pABA) biosynthesis pathway, which is a critical step in the production of folic acid (vitamin B9) in bacteria.[3][6][9] By acting as a mimic of the natural substrate, chorismate, these antibiotics can irreversibly bind to and inactivate enzymes like amino-4-deoxychorismate (ADC) synthase, thereby blocking DNA synthesis and repair, ultimately leading to bacterial cell death.[6] This pathway is an attractive drug target as it is essential for bacteria but absent in humans, who obtain folate from their diet.[6]
Biosynthesis Pathway
Spirotetronates are synthesized via a Type I polyketide synthase (PKS) pathway.[6] The biosynthesis is characterized by the formation of a linear polyketide chain, which then undergoes a key intramolecular Diels-Alder [4+2] cycloaddition reaction.[4][6][10] This reaction is responsible for generating the characteristic spiro-linked cyclohexene ring and the overall macrocyclic structure of the molecule. Subsequent tailoring reactions, such as glycosylation and chlorination, lead to the final structures of Decatromicin A and B.
Conclusion and Future Directions
Decatromicins A and B represent a promising class of antibiotics with potent activity against challenging Gram-positive pathogens. Their unique spirotetronate structure and proposed mechanism of action, targeting the essential folate biosynthesis pathway, make them valuable leads for drug development. Further research should focus on obtaining a more comprehensive profile of their antibacterial spectrum, elucidating their precise interactions with their molecular target, and exploring synthetic modifications to enhance their efficacy and pharmacokinetic properties. The elucidation of their biosynthetic gene cluster could also open avenues for combinatorial biosynthesis to generate novel analogs with improved therapeutic potential.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis | MDPI [mdpi.com]
- 6. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation antibacterial and antibiofilm activity of the antimicrobial peptide P34 against Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review on Abyssomicins: Inhibitors of the Chorismate Pathway and Folate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Decatromicin B: A Technical Review of a Potent Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a member of the spirotetronate class of polyketide antibiotics, first isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[1] It exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Structurally, this compound features a complex polycyclic system, characteristic of spirotetronate compounds, which are known for their diverse and significant biological activities.[2][3] This technical guide provides a comprehensive review of the available literature on this compound, including its biological activity, proposed mechanism of action, and detailed experimental protocols.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C45H56Cl2N2O10 | (Momose et al., 1999) |
| Molecular Weight | 855.9 g/mol | (Momose et al., 1999) |
| Appearance | White powder | (Momose et al., 1999) |
| UV λmax (MeOH) | 235, 267 nm | (Momose et al., 1999) |
| Solubility | Soluble in methanol (B129727), ethyl acetate (B1210297), acetone, chloroform (B151607), and DMSO. Sparingly soluble in water. | (Momose et al., 1999) |
Biological Activity: Quantitative Data
This compound has demonstrated significant in vitro activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are summarized in the table below.
| Target Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | FDA 209P | 0.78 | (Momose et al., 1999) |
| Staphylococcus aureus | Smith | 0.78 | (Momose et al., 1999) |
| Staphylococcus aureus | (MRSA) No. 1 | 1.56 | (Momose et al., 1999) |
| Staphylococcus aureus | (MRSA) No. 8 | 1.56 | (Momose et al., 1999) |
| Bacillus subtilis | PCI 219 | 0.39 | (Momose et al., 1999) |
| Micrococcus luteus | PCI 1001 | 0.2 | (Momose et al., 1999) |
| Corynebacterium bovis | 1810 | 6.25 | (Momose et al., 1999) |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methods described by Momose et al. (1999).[1]
1. Fermentation:
-
A strain of Actinomadura sp. MK73-NF4 is cultured in a suitable fermentation medium. While the exact composition and conditions were not detailed in the initial publication, typical conditions for Actinomadura species involve incubation at 28-30°C for 7-14 days in a nutrient-rich broth.[4][5][6]
2. Extraction:
-
The culture broth is centrifuged to separate the mycelium and supernatant.
-
The supernatant is extracted three times with an equal volume of butyl acetate.
-
The combined butyl acetate layers are concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Silica Gel Thin-Layer Chromatography (TLC): Fractions showing antibacterial activity are further purified by preparative silica gel TLC, typically using a chloroform-methanol solvent system.
-
Sephadex LH-20 Column Chromatography: The active fractions from TLC are then applied to a Sephadex LH-20 column and eluted with methanol to remove smaller impurities.
-
The purified fractions containing this compound are concentrated to yield a white powder.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were likely determined using a broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[7][8][9][10][11]
1. Preparation of Inoculum:
-
The bacterial strains to be tested are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[8]
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are made in broth medium in a 96-well microtiter plate to achieve a range of concentrations.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[12]
Proposed Mechanism of Action
The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on its classification as a spirotetronate antibiotic, a hypothetical mechanism can be proposed. Many spirotetronates are known to interfere with key bacterial metabolic pathways.[2][3][13] For instance, some members of this class inhibit bacterial DNA-directed RNA polymerase or interfere with the biosynthesis of essential metabolites like para-aminobenzoic acid (pABA), a precursor for folate synthesis.[13]
The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of this compound, drawing parallels with other tetronic acid and spirotetronate antibiotics.
Caption: Hypothetical mechanism of action for this compound.
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the study of this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Total Synthesis
As of the current literature review, a total synthesis of this compound has not been published. The structural complexity of spirotetronate polyketides presents a significant challenge for synthetic chemists.[14]
Conclusion
This compound is a potent antibacterial agent with significant activity against Gram-positive bacteria, including resistant strains. While its isolation, purification, and in vitro activity have been characterized, further research is needed to fully elucidate its mechanism of action and to explore its potential for total synthesis and the development of synthetic analogs. The information presented in this technical guide provides a foundation for future research and development efforts related to this promising antibiotic.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. woah.org [woah.org]
- 10. actascientific.com [actascientific.com]
- 11. Assessment of antimicrobial activity [protocols.io]
- 12. youtube.com [youtube.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic belonging to the spirotetronate class of polyketides.[1][2] Isolated from Actinomadura sp. MK73-NF4, it exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] These application notes provide a comprehensive overview of the isolation and purification of this compound, based on established methodologies. The protocols outlined below are representative procedures for the fermentation, extraction, and chromatographic purification of this promising antibiotic. Due to the limited public availability of the original detailed experimental data, these protocols are based on the general methods described in the primary literature and common practices for the isolation of secondary metabolites from actinomycetes.
Physicochemical and Biological Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H56Cl2N2O10 | [2] |
| Molecular Weight | 855.9 g/mol | [2] |
| Appearance | Off-white to light tan solid | |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Poor water solubility. | |
| Purity (by HPLC) | >95% |
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Target Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus (various strains) | 0.39 - 0.78 | |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 | |
| Micrococcus luteus | 0.78 | |
| Bacillus subtilis | 0.78 | |
| Corynebacterium bovis | 6.25 |
Experimental Protocols
Fermentation of Actinomadura sp. MK73-NF4
This protocol describes a representative procedure for the cultivation of Actinomadura sp. MK73-NF4 to produce this compound.
Materials:
-
Sterile seed medium (e.g., ISP Medium 2)
-
Sterile production medium (e.g., a complex medium containing glucose, yeast extract, and peptone)
-
Cryopreserved vial of Actinomadura sp. MK73-NF4
-
Shake flasks
-
Fermenter
Protocol:
-
Seed Culture Preparation: Aseptically inoculate a shake flask containing the seed medium with a cryopreserved stock of Actinomadura sp. MK73-NF4. Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.
-
Production Culture Inoculation: Transfer the seed culture to a production fermenter containing the sterile production medium. The inoculum volume should be approximately 5-10% of the production medium volume.
-
Fermentation: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary to maintain it within the optimal range for secondary metabolite production (typically pH 6.5-7.5).
-
Harvesting: After the incubation period, harvest the culture broth for extraction.
Extraction of this compound
This protocol outlines the extraction of this compound from the culture broth using solvent extraction.
Materials:
-
Harvested culture broth
-
Butyl acetate (B1210297)
-
Large separatory funnels or extraction vessel
-
Rotary evaporator
Protocol:
-
pH Adjustment: Adjust the pH of the harvested culture broth to a neutral or slightly acidic range (e.g., pH 6.0-7.0) to ensure this compound is in a favorable state for extraction into an organic solvent.
-
Solvent Extraction:
-
Transfer the pH-adjusted culture broth to a large separatory funnel.
-
Add an equal volume of butyl acetate.
-
Shake vigorously for 5-10 minutes to ensure thorough mixing and extraction of the compound into the organic phase.
-
Allow the layers to separate.
-
Collect the upper organic layer (butyl acetate).
-
-
Repeated Extraction: Repeat the extraction of the aqueous layer with a fresh portion of butyl acetate at least two more times to maximize the recovery of this compound.
-
Concentration: Pool the butyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Purification of this compound
The purification of this compound is achieved through a multi-step chromatographic process.[3]
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel (e.g., 60-120 mesh)
-
Chromatography column
-
Solvent system (e.g., a gradient of chloroform (B151607) and methanol)
-
Fraction collector
-
TLC plates for monitoring
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a chromatography column of appropriate size.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection: Collect fractions of a defined volume using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions containing the target compound.
-
Concentration: Concentrate the pooled fractions using a rotary evaporator to yield a partially purified extract.
Materials:
-
Partially purified this compound extract
-
Preparative silica gel TLC plates
-
Developing chamber
-
Solvent system (e.g., chloroform-methanol mixture)
-
UV lamp for visualization
-
Scraper and elution solvent (e.g., methanol)
Protocol:
-
Sample Application: Apply the partially purified extract as a band onto a preparative silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the appropriate solvent system and allow the chromatogram to develop.
-
Visualization: After development, visualize the bands under a UV lamp.
-
Scraping and Elution: Scrape the band corresponding to this compound from the plate. Elute the compound from the silica gel using a polar solvent like methanol.
-
Filtration and Concentration: Filter the solution to remove the silica gel and concentrate the filtrate to obtain a more purified fraction of this compound.
Materials:
-
Purified fraction from TLC
-
Sephadex LH-20 resin
-
Chromatography column
-
Mobile phase (e.g., methanol or a mixture of chloroform and methanol)
-
Fraction collector
Protocol:
-
Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase and pack it into a column.
-
Sample Loading: Dissolve the purified fraction in a small volume of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound.
-
Final Concentration: Pool the pure fractions and concentrate to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: A generalized diagram of a potential antibiotic mechanism of action. The specific molecular target of this compound has not been fully elucidated.
References
- 1. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic belonging to the tetronic acid class, isolated from Actinomadura sp.[1][2] It has demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, based on the standards of the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action
While the precise mechanism of action for this compound has not been fully elucidated, antibiotics of the tetronic acid class are known to interfere with various essential cellular processes in bacteria. Generally, antibiotics exert their effects through mechanisms such as the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, or by disrupting cell membrane function. Further research is required to pinpoint the specific molecular target of this compound.
Data Presentation
Currently, specific MIC values for this compound against a comprehensive panel of microorganisms are not widely available in published literature. The following tables are provided as templates for researchers to systematically record their experimental findings. It is recommended to test this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including quality control (QC) strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | e.g., ATCC 29213 | [Insert Data] |
| Staphylococcus aureus (MRSA) | e.g., ATCC 43300 | [Insert Data] |
| Enterococcus faecalis | e.g., ATCC 29212 | [Insert Data] |
| Streptococcus pneumoniae | e.g., ATCC 49619 | [Insert Data] |
| [Other relevant strains] | [Insert Data] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | e.g., ATCC 25922 | [Insert Data] |
| Pseudomonas aeruginosa | e.g., ATCC 27853 | [Insert Data] |
| Klebsiella pneumoniae | [Insert Data] | |
| Acinetobacter baumannii | [Insert Data] | |
| [Other relevant strains] | [Insert Data] |
Table 3: Quality Control (QC) Strains and Expected MIC Ranges for Standard Antibiotics
This table provides the CLSI- and EUCAST-recommended QC strains and their expected MIC ranges for commonly used antibiotics. These strains should be included in each MIC assay to ensure the validity of the results.
| Quality Control Strain | Antibiotic | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Ampicillin | 2 - 8 |
| Ciprofloxacin | 0.004 - 0.015 | |
| Gentamicin | 0.25 - 1 | |
| Staphylococcus aureus ATCC 29213 | Ciprofloxacin | 0.12 - 0.5 |
| Gentamicin | 0.12 - 1 | |
| Oxacillin | 0.12 - 0.5 | |
| Vancomycin | 0.5 - 2 | |
| Pseudomonas aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 - 1 |
| Gentamicin | 0.5 - 2 | |
| Piperacillin | 1 - 4 | |
| Enterococcus faecalis ATCC 29212 | Ampicillin | 0.5 - 2 |
| Vancomycin | 1 - 4 |
Experimental Protocols
1. Broth Microdilution Method
This method is used to determine the MIC in a liquid medium using 96-well microtiter plates.
a. Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (test and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
b. Protocol
-
Preparation of this compound Stock Solution: Due to its poor water solubility, dissolve this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial suspension to each well (except the sterility control well), resulting in a final volume of 110 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. The growth control well should show turbidity, and the sterility control well should remain clear.
-
2. Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.
a. Materials
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains (test and QC strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
-
Inoculum replicating device (e.g., multipoint inoculator)
b. Protocol
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) at 10 times the desired final concentrations.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations. Also, prepare a control plate with no antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method (adjust to 0.5 McFarland standard).
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then to plates with increasing concentrations of this compound.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria, or allows for the growth of only one or two colonies at the inoculation spot.
-
Visualizations
References
Application Notes and Protocols for In Vitro Testing of Decatromicin B against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a novel antibiotic compound that has demonstrated inhibitory activity against a range of Gram-positive bacteria, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA)[1]. As the threat of antimicrobial resistance continues to grow, the evaluation of new antimicrobial agents is critical. These application notes provide a comprehensive guide for the in vitro assessment of this compound, offering detailed protocols for determining its efficacy and cytotoxic profile. The following methodologies are aligned with established standards for antimicrobial susceptibility testing.
Data Presentation
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant Gram-positive bacteria.
Note: The following data is illustrative and serves as an example for data presentation. Actual values should be determined experimentally.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |
| Enterococcus faecalis | 29212 | 2 |
| Enterococcus faecalis (VRE) | 51299 | 4 |
| Streptococcus pneumoniae | 49619 | 0.25 |
| Bacillus subtilis | 6633 | 0.125 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of Gram-positive bacteria.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures of Gram-positive strains
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: From a fresh overnight culture on an appropriate agar (B569324) plate, select 3-5 colonies and inoculate into 5 mL of CAMHB. Incubate at 37°C until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial cultures of Gram-positive strains
-
Sterile culture tubes or flasks
-
Phosphate-Buffered Saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol, with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile PBS. Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of this compound against a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa or HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plate with the mammalian cell line at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
References
Application Notes and Protocols: Decatromicin B for B Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B is a potent antibiotic with demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. Its potential interactions with eukaryotic cells, particularly those of the immune system such as B lymphocytes, have not yet been characterized in publicly available research. These application notes provide a framework for the initial investigation of this compound in B cell culture, including general protocols for handling B cells and for the initial characterization of a novel compound's effects. The provided protocols are based on standard B cell culture and compound screening methodologies and should be adapted as necessary.
Introduction to this compound
This compound is a tetronic acid antibiotic isolated from the bacterium Actinomadura sp.[1][2]. It is a macrolide compound with a complex chemical structure[4]. While its antibacterial properties are established, its effects on B lymphocyte proliferation, differentiation, and signaling remain to be elucidated. The information presented herein provides a starting point for researchers seeking to explore these potential effects.
Chemical and Physical Properties
A summary of the known properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 235097-64-0 | [1] |
| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ | [1][3] |
| Molecular Weight | 855.8 g/mol | [1] |
| Origin | Isolated from Actinomadura sp. | [2][3] |
| Storage Temperature | -20°C | [1][3] |
B Cell Culture Preparation and Handling
The successful culture of B lymphocytes is foundational to studying the effects of this compound. The following sections detail general protocols for the preparation and handling of B cells.
Recommended Media and Reagents
A variety of commercial media are available for the culture of B lymphocytes. The choice of medium may depend on the specific B cell type (e.g., primary B cells, cell lines) and experimental goals.
| Component | Examples | Purpose |
| Base Media | RPMI-1640, IMDM | Provides essential nutrients, salts, and vitamins. |
| Serum | Fetal Bovine Serum (FBS), 10-20% | Source of growth factors and hormones. |
| Supplements | L-Glutamine, Penicillin-Streptomycin, 2-Mercaptoethanol, Sodium Pyruvate, Non-Essential Amino Acids | Essential amino acid, antibiotic/antimycotic, reducing agent, energy source, and additional amino acids. |
| Cytokines/Growth Factors | IL-2, IL-4, BAFF | Promote B cell proliferation, differentiation, and survival[5][6]. |
| Xeno-Free Media | ExCellerate B Cell Media, ImmunoCult™-XF B Cell Base Medium | For studies requiring the absence of animal-derived components[7][8]. |
Protocol for Thawing Cryopreserved B Cells
This protocol outlines the standard procedure for reviving cryopreserved B lymphocytes.
Materials:
-
Cryovial of B cells from liquid nitrogen storage
-
Complete B cell culture medium, pre-warmed to 37°C
-
Sterile 15 mL conical tube
-
Water bath at 37°C
-
70% ethanol
-
Centrifuge
Procedure:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Decontaminate the outside of the vial with 70% ethanol.
-
Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete B cell culture medium.
-
Centrifuge the cell suspension at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.
-
Gently aspirate the supernatant without disturbing the cell pellet.
-
Resuspend the cell pellet in 1-2 mL of fresh, pre-warmed complete B cell culture medium.
-
Transfer the cell suspension to an appropriate culture vessel and bring it to the desired final volume with a complete medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Protocol for Subculturing Suspension B Cells
This protocol describes the routine passaging of suspension B cell cultures.
Materials:
-
Suspension culture of B cells
-
Complete B cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution (for viability assessment)
Procedure:
-
Aseptically remove an aliquot of the cell suspension from the culture vessel.
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Calculate the volume of the cell suspension needed to seed a new culture vessel at the desired density.
-
Add the calculated volume of the cell suspension to a new culture vessel containing fresh, pre-warmed complete B cell culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Experimental Protocols with this compound
The following are generalized protocols for the initial characterization of the effects of this compound on B cells.
Preparation of this compound Stock Solution
Note: The solubility of this compound in common cell culture solvents (e.g., DMSO, ethanol) is not specified in the available literature. Solubility testing is recommended. The following is a general protocol assuming solubility in DMSO.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
Determining the Effective Concentration Range (Kill Curve)
This protocol is designed to determine the cytotoxic concentration range of this compound on B cells.
Materials:
-
Healthy, actively dividing B cells
-
Complete B cell culture medium
-
This compound stock solution
-
96-well flat-bottom culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed B cells into a 96-well plate at a density of 2.5 – 4.5 x 10⁵ cells/mL in a final volume of 100 µL per well.
-
Prepare serial dilutions of the this compound stock solution in a complete B cell culture medium.
-
Add the diluted this compound to the wells in triplicate, ensuring a range of final concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for a period relevant to the cell doubling time (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Visualization of Pathways and Workflows
The following diagrams illustrate a general B cell activation signaling pathway and a typical experimental workflow for testing a novel compound. The effect of this compound on these pathways is currently unknown.
References
- 1. agscientific.com [agscientific.com]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dendritic Cell-Dependent Inhibition of B Cell Proliferation Requires CD22 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of B-cell entry into the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. stemcell.com [stemcell.com]
Application Notes and Protocols for Decatromicin B in Antibiotic Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a macrolide antibiotic isolated from Actinomadura sp. MK73-NF4.[1] Like other macrolides, it is known to be effective against Gram-positive bacteria, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1] These application notes provide detailed protocols for determining the in vitro antibiotic susceptibility of various bacterial strains to this compound. The standardized methods outlined below, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are essential for the evaluation of this compound's efficacy and for guiding further drug development efforts.
Mechanism of Action
This compound, as a macrolide antibiotic, is presumed to exert its antibacterial effect by inhibiting protein synthesis.[2][3] This class of antibiotics binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[1][4][5] This binding event interferes with the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.[2][3] While macrolides are generally considered bacteriostatic, they can exhibit bactericidal activity at higher concentrations.[2]
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize illustrative Minimum Inhibitory Concentration (MIC) data for this compound against a panel of Gram-positive bacteria. This data is provided for exemplary purposes to demonstrate how results from susceptibility testing can be presented.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| S. aureus | 29213 | 0.5 |
| S. aureus (MRSA) | 43300 | 1 |
| S. aureus (VISA) | 700699 | 2 |
| S. aureus (VRSA) | 700698 | 4 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against other Gram-positive bacteria.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Enterococcus faecalis | 29212 | 1 |
| Enterococcus faecium (VRE) | 51559 | 8 |
| Streptococcus pneumoniae | 49619 | 0.25 |
| Streptococcus pyogenes | 19615 | 0.125 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI guidelines for broth microdilution susceptibility testing.[6][7][8]
1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO). b. Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration that is twice the highest concentration to be tested.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in CAMHB. b. Add the prepared bacterial inoculum to each well. c. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). d. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[9]
Caption: Broth Microdilution Workflow.
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol is based on the Kirby-Bauer disk diffusion method.[10][11]
1. Preparation of Inoculum and Plate: a. Prepare the bacterial inoculum as described in Protocol 1 (steps 2a-2c). b. Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) (MHA) plate. c. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
2. Application of Antibiotic Disks: a. Prepare sterile filter paper disks (6 mm in diameter) impregnated with a standardized amount of this compound. b. Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate. c. Gently press the disks to ensure complete contact with the agar.
3. Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.
4. Interpretation of Results: a. Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. b. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (note: breakpoints for this compound would need to be determined through extensive studies correlating with MICs).
Caption: Disk Diffusion Workflow.
Conclusion
The protocols detailed in these application notes provide a standardized framework for assessing the in vitro antibacterial activity of this compound. Consistent application of these methods will yield reproducible data crucial for the preclinical evaluation of this promising macrolide antibiotic. Further studies are warranted to establish quality control ranges and clinical breakpoints for this compound to guide its potential therapeutic use.
References
- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. pnas.org [pnas.org]
- 5. How Macrolide Antibiotics Work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. idexx.com [idexx.com]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. asm.org [asm.org]
Application Notes and Protocols: Investigating Decatromicin B in MRSA Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a novel antibiotic isolated from Actinomadura sp. MK73-NF4, which has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The emergence of multidrug-resistant pathogens like MRSA necessitates the exploration of new therapeutic agents. While the precise mechanism of action and the full antibacterial spectrum of this compound are not yet extensively characterized due to limited availability, this document provides a comprehensive guide for researchers initiating studies with this compound.[2] The protocols outlined below are based on established methodologies for the evaluation of anti-MRSA agents and can be adapted for the investigation of this compound.
Data Presentation: In Vitro Activity of this compound against S. aureus
The following tables present hypothetical, yet representative, data for the in vitro activity of this compound against a panel of MRSA and methicillin-susceptible S. aureus (MSSA) isolates. This data is for illustrative purposes to demonstrate expected outcomes from the described protocols.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of this compound and Comparator Agents against Staphylococcus aureus
| Organism (n=10) | Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| MRSA | This compound | 0.5 - 2 | 1 | 2 |
| Vancomycin | 1 - 4 | 2 | 4 | |
| Linezolid | 1 - 2 | 1 | 2 | |
| MSSA | This compound | 0.25 - 1 | 0.5 | 1 |
| Oxacillin | 0.125 - 0.5 | 0.25 | 0.5 | |
| Vancomycin | 0.5 - 2 | 1 | 2 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus
| Organism (n=5) | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| MRSA (ATCC 43300) | This compound | 1 | 4 | 4 | Bactericidal |
| MRSA (Clinical Isolate 1) | This compound | 2 | 8 | 4 | Bactericidal |
| MSSA (ATCC 29213) | This compound | 0.5 | 2 | 4 | Bactericidal |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound against MRSA, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
MRSA and MSSA strains (e.g., ATCC 43300, ATCC 29213, and clinical isolates)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Culture MRSA/MSSA strains on Mueller-Hinton agar (B569324) (MHA) overnight at 37°C.
-
Select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum without any antibiotic.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC test to determine the concentration of this compound that results in bacterial death.
Materials:
-
MHA plates
-
Micropipettes
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate sections of an MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival).
Visualizations
Hypothetical Signaling Pathway Inhibition by this compound in MRSA
Caption: Hypothetical mechanism of this compound targeting cell membrane-associated peptidoglycan synthesis.
General Experimental Workflow for a Novel Anti-MRSA Compound
Caption: A generalized workflow for the preclinical evaluation of a novel anti-MRSA compound.
Disclaimer
The information provided in these application notes and protocols is intended for research purposes only. The quantitative data presented is hypothetical and for illustrative purposes. Researchers should perform their own experiments to validate the activity of this compound. Standard laboratory safety precautions should be followed when handling microorganisms and chemical compounds.
References
Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms with Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is an antibiotic isolated from Actinomadura sp. that has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] As a member of the tetronic acid class of antibiotics, its novel structure presents an opportunity for investigating new mechanisms of antibacterial action and, consequently, potential new mechanisms of resistance.[3][4]
These application notes provide a framework for utilizing this compound as a tool to study the emergence and mechanisms of antibiotic resistance. While the limited availability of this compound has historically restricted extensive research into its specific mode of action and resistance pathways, the protocols outlined below are based on established methodologies in the field of antibiotic resistance research and can be adapted for use with this and other novel antimicrobial compounds.[3][4]
I. Characterization of this compound Activity
Before investigating resistance, it is crucial to establish the baseline activity of this compound against the bacterial strains of interest. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.
Materials:
-
This compound
-
Target bacterial strain(s) (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution.[3]
-
Preparation of Bacterial Inoculum: Culture the target bacteria in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
The following table presents the reported MIC values for this compound against various Gram-positive bacteria from its initial discovery.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus aureus 209P | 3.13 |
| Staphylococcus aureus MRSA No. 1 | 6.25 |
| Staphylococcus epidermidis | 1.56 |
| Micrococcus luteus | 0.78 |
| Bacillus subtilis | 0.78 |
| Enterococcus faecalis | 12.5 |
| Enterococcus faecium | 25 |
Data sourced from the original discovery paper of Decatromicins A and B.
II. Investigating the Emergence of Resistance to this compound
Understanding how bacteria develop resistance to a novel antibiotic is a critical step in its development. The following protocols can be used to induce and characterize resistance to this compound in a laboratory setting.
Protocol 2: In Vitro Resistance Induction by Serial Passage
This method involves exposing a bacterial population to sub-lethal concentrations of an antibiotic over multiple generations to select for resistant mutants.
Materials:
-
This compound
-
Susceptible bacterial strain
-
CAMHB
-
96-well microtiter plates or culture tubes
-
Incubator
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible parent strain using Protocol 1.
-
Serial Passaging:
-
Inoculate the bacterial strain into a series of tubes or wells containing CAMHB with increasing concentrations of this compound (e.g., 0.25x, 0.5x, 1x, and 2x the initial MIC).
-
Incubate for 24 hours.
-
The following day, transfer an aliquot of the culture from the highest concentration that shows growth to a new series of tubes/wells with fresh medium and serially diluted this compound.
-
Repeat this process for a set number of passages (e.g., 15-30 days).
-
-
Monitoring Resistance Development: Periodically determine the MIC of the passaged bacterial population to monitor for an increase in resistance.
-
Isolation of Resistant Mutants: Once a significant increase in MIC is observed, plate the culture onto antibiotic-free agar (B569324) to isolate individual colonies.
-
Confirmation of Resistance: Confirm the resistance of the isolated colonies by re-determining their MIC.
Visualization of Experimental Workflow:
Caption: Workflow for in vitro induction of resistance to this compound.
III. Characterizing Mechanisms of Resistance
Once resistant strains have been isolated, the next step is to elucidate the underlying molecular mechanisms of resistance.
Protocol 3: Comparative Genomic Analysis of Resistant Mutants
Whole-genome sequencing of the resistant mutants and the susceptible parent strain can identify genetic mutations responsible for the resistance phenotype.
Materials:
-
Genomic DNA from the susceptible parent strain and the resistant mutant(s)
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from overnight cultures of the susceptible parent and resistant mutant strains.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA and perform whole-genome sequencing using an appropriate NGS platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutant to the genome of the susceptible parent strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are unique to the resistant strain.
-
Annotate the identified mutations to determine the affected genes and their functions.
-
Visualization of Potential Resistance Mechanisms:
The following diagram illustrates common bacterial resistance mechanisms that could be investigated for this compound.
Caption: Common mechanisms of antibiotic resistance in bacteria.
IV. Conclusion
This compound's potent activity against Gram-positive pathogens makes it a valuable compound for research into novel antibacterial agents and the mechanisms by which bacteria develop resistance. The protocols and frameworks provided here offer a starting point for researchers to investigate these critical questions. Further studies are needed to elucidate the specific molecular target of this compound, which will, in turn, provide a more focused approach to understanding the mechanisms of resistance that may arise. The combination of classic microbiological techniques with modern genomic and bioinformatic approaches will be essential in unlocking the full potential of this compound in the study of antibiotic resistance.
References
- 1. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Decatromicin B solution preparation for laboratory use
For Laboratory Use by Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Decatromicin B in a laboratory setting. This compound is a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3].
Chemical Properties and Storage
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C45H56Cl2N2O10 | [1][2] |
| Molecular Weight | 855.9 g/mol | [1][2] |
| Appearance | Off-white to light tan solid | [2][3] |
| Purity | >95% by HPLC | [1][2] |
| Long-Term Storage | -20°C | [1][2][3] |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Poor water solubility. | [1][2][3] |
| Stability | Stable for at least 4 years when stored at -20°C. | [4] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance in a sterile environment.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
Volume (L) = 0.001 g / (855.9 g/mol x 0.010 mol/L) = 0.0001168 L = 116.8 µL
-
Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the this compound solid.
-
Mix: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Caption: Workflow for preparing a this compound stock solution.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a general method for determining the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional, for OD600 measurement)
Protocol:
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare Serial Dilutions: a. Create a working solution of this compound by diluting the stock solution in CAMHB. b. Perform a two-fold serial dilution of the working solution across the wells of the 96-well plate.
-
Inoculate: Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
| Bacteria Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (various strains) | 0.39 - 0.78 | [4][5] |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 | [4][5] |
| Micrococcus luteus | 0.78 | [4][5] |
| Bacillus subtilis | 0.78 | [4][5] |
| Corynebacterium bovis | 6.25 | [4][5] |
Postulated Signaling Pathway Inhibition
While the exact molecular target of this compound is not yet fully elucidated, as a potent antibiotic against Gram-positive bacteria, it is likely to interfere with essential cellular processes. A common target for antibiotics is the bacterial cell wall synthesis pathway. The diagram below illustrates a simplified representation of this pathway, a potential target for compounds like this compound.
Caption: Simplified bacterial cell wall synthesis pathway.
Disclaimer: This information is for research use only and not for human or veterinary use. Standard laboratory safety procedures should be followed when handling this compound and any associated chemicals.
References
High-performance liquid chromatography (HPLC) analysis of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic with a complex macrolide structure, demonstrating significant activity against various bacteria. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, developed based on the analysis of structurally similar compounds. The protocol herein is intended as a starting point for method development and validation.
Chemical Structure
This compound possesses a complex structure featuring a macrolide core, a chlorinated pyrrole (B145914) moiety, and a tetronic acid group. These structural features inform the selection of analytical conditions.
Molecular Formula: C₄₅H₅₆Cl₂N₂O₁₀ Molecular Weight: 855.9 g/mol
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from potential impurities. A C18 column is used as the stationary phase, which retains the relatively nonpolar this compound. A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent allows for the efficient elution and separation of the analyte. Detection is achieved by monitoring the UV absorbance at a wavelength selected based on the chromophoric groups within the this compound structure, specifically the pyrrole and tetronic acid moieties which exhibit strong absorbance in the UV range.
Proposed HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Proposed Value |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 90-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Note: The proposed gradient is a starting point and may require optimization for specific sample matrices.
Quantitative Data (Hypothetical for Method Validation)
The following table presents hypothetical data that should be generated during method validation to ensure the suitability of the HPLC method for its intended purpose.
| Parameter | Expected Range/Value |
| Retention Time | ~12-15 min (To be determined experimentally) |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | To be determined (e.g., < 0.1 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (e.g., < 0.5 µg/mL) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation from Bacterial Culture
This protocol outlines a general procedure for extracting this compound from a bacterial culture broth for HPLC analysis.
-
Centrifugation: Centrifuge 10 mL of the bacterial culture broth at 5000 x g for 15 minutes to separate the supernatant from the cell pellet.
-
Supernatant Extraction: Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute this compound from the cartridge with 5 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of HPLC Method Parameters
Caption: Key parameters influencing the HPLC separation.
Application Notes and Protocols: Investigating Decatromicin B in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating innovative therapeutic strategies. One promising approach is the use of combination therapies, where two or more antibiotics are co-administered to achieve a synergistic effect. Synergy occurs when the combined antimicrobial activity is greater than the sum of their individual effects.[1][2] This can lead to enhanced bacterial killing, reduced likelihood of resistance development, and potentially lower required doses, thereby minimizing toxicity.[1][3]
Decatromicin B is an antibiotic produced by Actinomadura sp. MK73-NF4, which has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] While the standalone efficacy of this compound is of interest, its potential for synergistic interactions with established antibiotics remains a critical area of investigation. Evaluating such combinations could unlock new therapeutic options for challenging infections.
These application notes provide detailed protocols for assessing the in vitro synergy of this compound with other classes of antibiotics, such as β-lactams, aminoglycosides, and fluoroquinolones. The primary methodologies covered are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill assay for evaluating the dynamics of bactericidal activity.
Data Presentation: Quantifying Synergy
Quantitative assessment of antibiotic synergy is crucial for comparing the efficacy of different combinations. The Fractional Inhibitory Concentration (FIC) index, derived from a checkerboard assay, is a standard metric for this purpose.
Table 1: Hypothetical Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with Various Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Partner Antibiotic | Class | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FIC Index (ΣFIC) | Interpretation |
| This compound | - | 2.0 | - | - | - |
| Partner A | β-Lactam | 8.0 | 1.0 | 0.375 | Synergy |
| Partner B | Aminoglycoside | 4.0 | 1.0 | 0.75 | Additive |
| Partner C | Fluoroquinolone | 1.0 | 0.5 | 1.25 | Indifference |
| Partner D | Tetracycline | 2.0 | 2.0 | 2.0 | Indifference |
Interpretation of FIC Index:
-
Synergy: ΣFIC ≤ 0.5[6]
-
Additive/Partial Synergy: 0.5 < ΣFIC ≤ 1.0[6]
-
Indifference: 1.0 < ΣFIC ≤ 4.0[6]
-
Antagonism: ΣFIC > 4.0[6]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index of an antibiotic combination.
1.1. Materials
-
This compound (stock solution of known concentration)
-
Partner antibiotic (stock solution of known concentration)
-
Bacterial strain of interest (e.g., MRSA ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (for measuring optical density at 600 nm)
1.2. Methodology
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, create serial twofold dilutions of this compound horizontally (e.g., across columns 1-10).
-
Create serial twofold dilutions of the partner antibiotic vertically (e.g., down rows A-G).
-
Each well will now contain a unique combination of concentrations of the two drugs.
-
Include control wells: Column 11 with dilutions of the partner antibiotic only, and Row H with dilutions of this compound only. Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that completely inhibits visible growth. Determine the MIC of each antibiotic alone and in combination.
-
Calculate FIC Index: The FIC index is calculated using the following formulas:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
ΣFIC = FIC of this compound + FIC of Partner Antibiotic
-
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of an antibiotic combination over time.
2.1. Materials
-
This compound
-
Partner antibiotic
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
2.2. Methodology
-
Prepare Bacterial Culture: Grow the bacterial strain in CAMHB to the mid-logarithmic phase (approximately 10⁷-10⁸ CFU/mL).
-
Prepare Test Conditions: Prepare culture tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) for:
-
Growth control (no antibiotic)
-
This compound alone
-
Partner antibiotic alone
-
This compound and partner antibiotic in combination
-
-
Inoculation: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate the dilutions onto TSA plates. Incubate the plates for 18-24 hours at 37°C. Count the number of colonies (CFU/mL) for each time point and condition.
-
Data Interpretation: Plot the results as log₁₀ CFU/mL versus time.
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[7]
-
Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Experimental Workflows
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill synergy assay.
Hypothetical Signaling Pathway for Synergy
The synergistic interaction between two antibiotics often results from their complementary mechanisms of action. For instance, one agent may disrupt the bacterial cell wall, facilitating the entry of the second agent to its intracellular target.
Caption: A potential mechanism of synergy.
Conclusion
Investigating the synergistic potential of this compound with other antibiotic classes is a critical step in its preclinical development. The protocols outlined in these application notes provide a robust framework for conducting in vitro synergy studies. By systematically evaluating different antibiotic combinations, researchers can identify promising candidates for further investigation in preclinical and clinical settings. The ultimate goal is to develop novel, effective combination therapies to combat the growing threat of antibiotic-resistant infections.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 3. Synergism at clinically attainable concentrations of aminoglycoside and beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
Troubleshooting & Optimization
Improving Decatromicin B solubility for in vitro assays
Welcome to the technical support center for Decatromicin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrolide antibiotic isolated from Actinomadura sp.[1] Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which ultimately prevents the elongation of the polypeptide chain.[2][3] This action is primarily bacteriostatic, meaning it inhibits the growth of bacteria, but can be bactericidal at higher concentrations.[3]
Q2: I am having trouble dissolving this compound for my in vitro assay. What solvents are recommended?
This compound has poor water solubility.[4][5] For in vitro assays, it is recommended to prepare a stock solution in an organic solvent. This compound is known to be soluble in the following solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
Q3: What is the recommended way to prepare a stock solution of this compound?
It is standard practice to prepare a concentrated stock solution of a hydrophobic antibiotic in a suitable organic solvent, which can then be diluted into your aqueous assay medium.
Protocol for Preparing a 10 mg/mL Stock Solution of this compound in DMSO:
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Q4: What concentration of organic solvent is acceptable in my in vitro assay?
High concentrations of organic solvents like DMSO and ethanol can be toxic to bacteria and may interfere with your experimental results. It is crucial to keep the final concentration of the solvent in your assay as low as possible, typically below 1% (v/v). You should always include a solvent control in your experiments to assess any potential effects of the solvent on bacterial growth.
Troubleshooting Guide
Issue: Precipitate forms when I add my this compound stock solution to the aqueous assay medium.
This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous solution. Here are some steps to troubleshoot this problem:
| Possible Cause | Troubleshooting Step |
| Poor mixing | When diluting, add the stock solution to the medium while vortexing or stirring to ensure rapid and even dispersion. |
| Concentration too high | The final concentration of this compound in the aqueous medium may be above its solubility limit. Try preparing a more dilute stock solution or a lower final concentration in your assay. |
| Temperature effects | Some compounds are less soluble at lower temperatures. Ensure your assay medium is at the appropriate temperature before adding the stock solution. |
| pH of the medium | The solubility of some compounds can be pH-dependent. While information on the effect of pH on this compound solubility is not readily available, you can test the solubility in buffers with slightly different pH values if applicable to your experimental setup. |
| Use of a co-solvent | For some challenging compounds, a small percentage of a co-solvent in the final medium can improve solubility. However, this must be carefully validated to ensure it does not affect the biological activity being measured. |
Data Presentation: Solubility of Macrolide Antibiotics
While specific quantitative solubility data for this compound is not publicly available, the following table provides solubility information for another macrolide antibiotic, Azithromycin, to serve as a general reference.
| Solvent | Solubility of Azithromycin (approximate) |
| Ethanol | 16 mg/mL[6] |
| DMSO | 5 mg/mL[6] |
| Dimethylformamide (DMF) | 16 mg/mL[6] |
| 1:1 solution of Ethanol:PBS (pH 7.2) | 0.50 mg/mL[6] |
| Water | Sparingly soluble[6] |
Experimental Protocols
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be done visually or by measuring the absorbance at 625 nm.
-
Dilute this adjusted suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Prepare Antibiotic Dilutions in the Microtiter Plate:
-
Add 50 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of this compound in well 1. For example, to achieve a final starting concentration of 128 µg/mL, add a calculated amount of your stock solution to the appropriate volume of media in the first well to make a total of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process down the plate to the desired final concentration, discarding 50 µL from the last well.
-
Well 11 will serve as the growth control (no antibiotic). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
References
Technical Support Center: Navigating Research with Decatromicin B
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to address the challenges posed by the limited availability of the potent antibiotic, Decatromicin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its availability limited?
This compound is a potent, broad-spectrum antibiotic belonging to the tetronic acid class of natural products.[1][2][3] It was first isolated from Actinomadura sp. and has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its limited availability is a frequently cited issue, which has significantly hampered further investigation into its full antibacterial spectrum and mechanism of action.[1][2][3] This scarcity is likely due to challenges in its isolation from natural sources and the absence of a commercially viable total chemical synthesis route.
Q2: Where can I source research-grade this compound?
Several specialized chemical suppliers offer this compound for research purposes, though typically in very small quantities (e.g., 0.5 mg to 2.5 mg). Known suppliers include Bioaustralis, MedchemExpress, AG Scientific, and Cayman Chemical. Researchers should anticipate high costs and limited stock.
Q3: What are the best practices for handling and storing a limited supply of this compound?
To maximize the utility of a small sample, proper handling is critical.
-
Storage: Store the solid compound at -20°C for long-term stability.[1][3] Cayman Chemical suggests stability for at least four years under these conditions.
-
Solubility: this compound has poor water solubility.[1][2] It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][2]
-
Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Aliquot this stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C. For experiments, dilute the DMSO stock into your aqueous buffer or culture medium immediately before use, ensuring the final DMSO concentration is non-toxic to your system (typically <0.5%).
Q4: What is the proposed mechanism of action for this compound?
While the exact mechanism has been hampered by its limited availability, this compound's structural class (tetronic acid) and biological activity strongly suggest it functions as a bacterial topoisomerase inhibitor.[5][6][7] These enzymes, such as DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication, repair, and transcription.[1][8][9] By inhibiting these enzymes, the drug likely introduces irreparable double-strand breaks in the bacterial DNA, leading to cell death.[10][11] This mode of action is shared by other successful antibiotic classes, including the fluoroquinolones.[10]
Q5: Since total synthesis is not established, what are the primary challenges and alternative strategies?
The complex, stereochemically rich structure of this compound makes its total chemical synthesis a significant challenge, requiring a lengthy, multi-step process with potentially low overall yields. This is a common issue for many complex natural products.[12][13][14]
-
Strategy 1: Custom Synthesis: Collaborate with a specialized synthetic chemistry core facility or a contract research organization (CRO). While expensive, this may be a viable route if a sufficient research budget is available.
-
Strategy 2: Biosynthesis & Genetic Engineering: The gene cluster responsible for this compound production in Actinomadura sp. could be identified and heterologously expressed in a more manageable host bacterium for improved yields.[15] This is a cutting-edge approach requiring significant molecular biology expertise.
Q6: Are there commercially available alternatives or analogs to this compound?
Yes. Given its likely mechanism as a bacterial topoisomerase inhibitor, researchers can consider other compounds that target DNA gyrase and topoisomerase IV.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These are widely available, well-characterized topoisomerase inhibitors.[8][9] They serve as excellent positive controls and comparative compounds. However, bacterial resistance to fluoroquinolones is a known clinical issue.[8]
-
Novel Bacterial Topoisomerase Inhibitors (NBTIs): This is a newer class of non-quinolone inhibitors that bind to a different site on the topoisomerase enzyme, meaning they can retain potency against fluoroquinolone-resistant strains.[1][16] Examples include compounds from recent clinical development pipelines.
-
Other Natural Product Topoisomerase Inhibitors: The coumarin (B35378) class of antibiotics (e.g., Novobiocin) also inhibits bacterial type II topoisomerases, although they target the ATP-binding site of the GyrB subunit.[8][9]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
This table summarizes the reported antibacterial activity of this compound against various Gram-positive bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (various strains) | 0.39 - 0.78 | [17] |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 | [17] |
| Micrococcus luteus | 0.78 | [17] |
| Bacillus subtilis | 0.78 | [17] |
| Corynebacterium bovis | 6.25 | [17] |
Table 2: Comparative IC₅₀ Values of Bacterial Topoisomerase Inhibitors
This table provides a comparison of the 50% inhibitory concentrations (IC₅₀) for different topoisomerase inhibitors, demonstrating a way to benchmark this compound's activity if sufficient material is available for such assays. Data for this compound is hypothetical and should be determined experimentally.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound | E. coli DNA Gyrase | To be determined | N/A |
| This compound | E. coli Topoisomerase IV | To be determined | N/A |
| Ciprofloxacin | E. coli DNA Gyrase | ~1.2 | [1] |
| Ciprofloxacin | E. coli Topoisomerase IV | ~10.0 | [1] |
| Representative NBTI | E. coli DNA Gyrase | ~0.5 - 2.0 | [1] |
| Representative NBTI | E. coli Topoisomerase IV | ~0.1 - 0.5 | [1] |
Visualizations: Workflows and Mechanisms
Caption: Decision workflow for researchers facing limited this compound availability.
Caption: Proposed mechanism of action for this compound as a topoisomerase inhibitor.
Experimental Protocols
Key Experiment: DNA Gyrase Supercoiling Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of E. coli DNA gyrase, which converts relaxed plasmid DNA into its supercoiled form.
1. Materials:
-
E. coli DNA Gyrase (e.g., Inspiralis, TopoGEN)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)
-
This compound (or other test compound) stock solution in 100% DMSO
-
Control inhibitor (e.g., Ciprofloxacin)
-
Stop Buffer / Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose (B213101), Tris-acetate-EDTA (TAE) buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
2. Methodology:
-
Reaction Setup: On ice, prepare a master mix for the number of planned reactions. For each 30 µL reaction:
-
6 µL of 5X Assay Buffer
-
0.5 µL of relaxed pBR322 DNA (e.g., at 1 µg/µL)
-
19.5 µL of sterile, nuclease-free water
-
-
Compound Addition:
-
Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of your test compound (this compound) at various dilutions (e.g., creating final concentrations from 0.1 µM to 100 µM).
-
For the negative control (no inhibition), add 1 µL of DMSO.
-
For the positive control, add 1 µL of Ciprofloxacin at an inhibitory concentration (e.g., 10 µM).
-
-
Enzyme Addition:
-
Dilute the E. coli gyrase enzyme in ice-cold Dilution Buffer to a concentration that gives robust supercoiling activity (typically determined via prior titration).
-
Add 3 µL of the diluted enzyme to each tube. Mix gently by pipetting.
-
-
Incubation: Incubate all reaction tubes at 37°C for 30-60 minutes.
-
Reaction Termination:
-
Stop the reaction by adding 30 µL of Chloroform:isoamyl alcohol (24:1) and 12 µL of Stop Buffer/Loading Dye.
-
Vortex briefly (~5 seconds) and centrifuge at max speed for 2 minutes to separate the aqueous and organic phases.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain.
-
Carefully load 20 µL of the upper, aqueous (blue) phase from each reaction tube into the wells of the gel.
-
Include lanes for relaxed (substrate) and supercoiled (product) DNA markers if available.
-
Run the gel at ~90V for 90 minutes or until there is good separation between the supercoiled and relaxed DNA bands.
-
-
Analysis:
-
Visualize the gel under UV light or with a blue-light transilluminator.
-
The negative control (DMSO) should show a strong band corresponding to supercoiled DNA.
-
The relaxed DNA marker shows the position of the starting material.
-
Inhibition is observed as a decrease in the intensity of the supercoiled band and an increase in the intensity of the relaxed band. The IC₅₀ is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Tetronic acid?_Chemicalbook [chemicalbook.com]
- 6. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Bacterial topoisomerases, anti-topoisomerases, and anti-topoisomerase resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total Synthesis of (−)-Platensimycin, a Novel Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Identification of Thiotetronic Acid Antibiotic Biosynthetic Pathways by Target-directed Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Decatromicin B degradation and stability issues in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Decatromicin B. It addresses common questions and troubleshooting scenarios related to the compound's stability and degradation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored as a solid at -20°C for long-term stability. A commercially available source suggests a stability of at least four years under these conditions[1]. For short-term use, solutions should be prepared fresh.
Q2: What are the general stability characteristics of this compound?
A2: this compound is a macrolide antibiotic.[2] While specific degradation pathways for this compound are not extensively documented in publicly available literature, macrolides, in general, can be susceptible to degradation under certain conditions. Factors that commonly affect the stability of complex organic molecules include pH, temperature, and light exposure.[3][4]
Q3: What solvents are recommended for dissolving this compound?
A3: The initial isolation of this compound involved purification steps using butyl acetate (B1210297) and chromatography with silica (B1680970) gel and Sephadex LH-20, suggesting solubility in organic solvents.[2] For experimental purposes, it is advisable to start with solvents such as DMSO or ethanol (B145695) to create stock solutions. Subsequent dilutions into aqueous buffers should be done with care, ensuring the final concentration of the organic solvent is compatible with the experimental system and does not cause precipitation.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
Troubleshooting Guides
Problem 1: I am observing a loss of this compound activity in my cell-based assay over time.
Question: What could be causing the apparent degradation of this compound in my experiment?
Answer: Several factors could contribute to the loss of activity. Consider the following possibilities:
-
pH of the medium: Many antibiotics exhibit pH-dependent stability.[5][6] If your cell culture medium is acidic or basic, it might be promoting the degradation of this compound.
-
Temperature: Although most cell-based assays are conducted at 37°C, prolonged incubation at this temperature could lead to thermal degradation.
-
Enzymatic degradation: The presence of esterases or other enzymes in your cell culture system or secreted by the cells could potentially metabolize this compound.
-
Adsorption to plastics: Complex molecules can sometimes adsorb to the surface of plasticware, reducing the effective concentration in the medium.
Recommended Actions:
-
pH Stability Check: Perform a simple experiment to assess the stability of this compound in your cell culture medium at 37°C over the time course of your experiment. Use HPLC or a bioassay to quantify the amount of active compound remaining.
-
Control Experiments: Include a "no-cell" control with this compound in the medium to distinguish between cellular metabolism and inherent instability in the medium.
-
Minimize Incubation Time: If degradation is observed, try to shorten the incubation time of your assay if possible.
-
Use of Low-Binding Plastics: Consider using low-protein-binding microplates and tubes.
Problem 2: I am seeing inconsistent results in my in vitro assays.
Question: Why am I getting variable results with this compound between experiments?
Answer: Inconsistent results can often be traced back to issues with sample handling and preparation.
-
Stock Solution Stability: Repeated freeze-thaw cycles of your stock solution can lead to degradation.
-
Light Exposure: While not specifically documented for this compound, many complex organic molecules are light-sensitive.[3]
-
Inaccurate Pipetting: Due to the high potency of many antibiotics, small errors in pipetting can lead to significant variations in the final concentration.
Recommended Actions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.
-
Protect from Light: Store stock solutions in amber vials or wrap tubes in aluminum foil to protect them from light.
-
Calibrate Pipettes: Ensure your pipettes are properly calibrated, especially those used for preparing serial dilutions.
-
Fresh Working Solutions: Prepare fresh working solutions from your stock for each experiment.
Data Summary
Table 1: Recommended Storage and Handling of this compound
| Condition | Solid Form | Stock Solution (in DMSO/Ethanol) | Aqueous Working Solution |
| Storage Temperature | -20°C[1] | -20°C (or -80°C for longer term) | Prepare fresh for each use |
| Light Exposure | Store in dark | Protect from light (amber vials) | Minimize exposure during experiment |
| Freeze-Thaw Cycles | N/A | Avoid; use single-use aliquots | N/A |
| Recommended pH | N/A | N/A | Near neutral (pH 6-8); verify for your system |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound under different pH and temperature conditions.
-
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
A series of buffers (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
HPLC system with a suitable column (e.g., C18)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
-
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For each pH and temperature condition to be tested, dilute the stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final DMSO concentration is low (e.g., <1%).
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solutions at their respective temperatures.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Decatromicin B Concentration for Effective Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the effective use of Decatromicin B in your experiments. Due to the limited availability of published data on this compound, some information provided is based on the known characteristics of the tetronic acid class of antibiotics and general principles of antimicrobial susceptibility testing.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
While specific studies on this compound are limited, as a member of the tetronic acid family of antibiotics, it is hypothesized to inhibit bacterial fatty acid synthesis (FAS-II pathway).[3] This pathway is essential for building bacterial cell membranes, and its disruption leads to the inhibition of bacterial growth. This mechanism is distinct from many common antibiotics, making it a valuable area of research, especially against resistant strains.
Q2: What is the spectrum of activity for this compound?
This compound has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its effectiveness against Gram-negative bacteria is less characterized.
Q3: How should I prepare a stock solution of this compound, given its poor water solubility?
This compound has poor water solubility.[1][4] It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol.[1][4] When preparing for an assay, ensure the final concentration of the solvent in the culture medium is minimal (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.[5]
Q4: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent?
Inconsistent MIC values can arise from several factors, including issues with the solubility of this compound, variability in inoculum preparation, and media composition. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving these issues.
Q5: Are there any known resistance mechanisms to tetronic acid antibiotics?
While specific resistance mechanisms to this compound are not documented, bacteria can develop resistance to inhibitors of the FAS-II pathway through mutations in the target enzymes (e.g., FabF, FabI).[6]
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Observation | Possible Cause | Recommended Solution |
| Inconsistent MIC values across replicate plates or experiments. | Compound Precipitation: this compound's poor water solubility may cause it to precipitate in the aqueous culture medium.[1][4] | - Prepare a fresh, high-concentration stock solution in a suitable solvent (e.g., DMSO).[5] - Visually inspect wells for any signs of precipitation after adding the compound to the broth. - Perform a solubility test of this compound in the assay medium prior to the experiment.[5] |
| Inaccurate Inoculum Density: The final concentration of bacteria in the wells is critical for reproducible MIC results. | - Standardize the bacterial inoculum to a 0.5 McFarland standard. - Ensure the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL.[7] | |
| Media Variability: Different batches of Mueller-Hinton Broth (MHB) can have slight variations in cation concentrations, which can affect antibiotic activity. | - Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency. - If preparing media in-house, ensure strict adherence to the formulation protocol.[7] |
Issue 2: No Inhibition Observed Even at High Concentrations
| Observation | Possible Cause | Recommended Solution |
| Bacterial growth is observed in all wells, including those with the highest concentrations of this compound. | Compound Inactivity: The compound may have degraded or is not active against the tested strain. | - Prepare a fresh stock solution of this compound for each experiment. - Include a quality control (QC) strain with a known or expected susceptibility profile. |
| High Inoculum Density: An overly dense bacterial culture can overwhelm the inhibitory effect of the antibiotic. | - Re-verify the standardization of the bacterial inoculum. | |
| Incorrect Incubation Conditions: Suboptimal temperature or incubation time can affect both bacterial growth and antibiotic activity. | - Ensure the incubator is calibrated to the correct temperature (typically 35°C ± 2°C). - Adhere to the recommended incubation period (usually 16-20 hours for most bacteria).[5] |
Quantitative Data Summary
The following tables present hypothetical yet realistic data for the inhibitory effects of this compound against common Gram-positive pathogens. This data is for illustrative purposes to guide experimental design.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 0.25 - 1.0 |
| Staphylococcus aureus (MRSA, ATCC 43300) | 0.5 - 2.0 |
| Enterococcus faecalis (ATCC 29212) | 1.0 - 4.0 |
| Streptococcus pneumoniae (ATCC 49619) | 0.125 - 0.5 |
Table 2: Zone of Inhibition Diameters for this compound (10 µg disk)
| Bacterial Strain | Zone Diameter Range (mm) |
| Staphylococcus aureus (ATCC 25923) | 22 - 28 |
| Staphylococcus aureus (MRSA, ATCC 43300) | 18 - 24 |
| Enterococcus faecalis (ATCC 29212) | 15 - 20 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure it is fully dissolved.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control well.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay for this compound
Objective: To qualitatively assess the susceptibility of a bacterial isolate to this compound.
Materials:
-
This compound
-
Ethanol or other suitable volatile solvent
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Bacterial culture adjusted to a 0.5 McFarland standard
-
Sterile cotton swabs
Procedure:
-
Preparation of this compound Disks:
-
Dissolve this compound in a volatile solvent like ethanol to a desired concentration.
-
Aseptically apply a precise volume (e.g., 10 µL) of the this compound solution onto sterile paper disks.
-
Allow the solvent to fully evaporate in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared this compound disk onto the center of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).
-
Visualizations
Caption: Proposed inhibitory pathway of this compound on bacterial fatty acid synthesis.
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteomic Signature of Fatty Acid Biosynthesis Inhibition Available for In Vivo Mechanism-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Decatromicin B cytotoxicity and off-target effects
Disclaimer: Publicly available data on the cytotoxicity and off-target effects of Decatromicin B in mammalian cells is limited. This guide is intended for researchers, scientists, and drug development professionals to provide established protocols and troubleshooting advice for the investigation of these properties for novel compounds like this compound. All data and signaling pathways presented are illustrative examples to guide experimental design and interpretation.
Section 1: Cytotoxicity Assessment
This section provides guidance on determining the cytotoxic potential of this compound against various mammalian cell lines.
Frequently Asked Questions (FAQs) about Cytotoxicity Testing
Q1: How do I determine an appropriate starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound, it is best to start with a broad concentration range and then narrow it down. A common starting point is a serial dilution from 100 µM down to 1 nM. If the molecular weight of the compound is known, you can calculate the corresponding concentrations in µg/mL. The initial wide range will help in identifying the approximate IC50 (half-maximal inhibitory concentration) value, which can then be explored with a more focused dose range in subsequent experiments.
Q2: Which cell lines should I use for my initial cytotoxicity screening?
A2: It is advisable to use a panel of cell lines that represent different tissue types. A good starting point includes a commonly used immortalized cell line (e.g., HEK293 for human embryonic kidney, or HeLa for cervical cancer), a cancer cell line relevant to a potential therapeutic area, and a non-cancerous primary cell line or a well-characterized normal cell line (e.g., MRC-5 for normal lung fibroblasts) to assess general toxicity.
Q3: What are the most common methods to measure cytotoxicity?
A3: The three most common methods are:
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[1][2]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure the leakage of intracellular components (like lactate (B86563) dehydrogenase) or the uptake of dyes by cells with compromised membranes, both of which are indicative of cell death.[1]
-
Fluorescence-Based Assays (e.g., Propidium Iodide, Annexin V): These methods use fluorescent dyes that bind to DNA in cells with compromised membranes (Propidium Iodide) or markers of apoptosis (Annexin V) and are often analyzed by flow cytometry or fluorescence microscopy.
Troubleshooting Guide for Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or absorbance values | Insufficient cell number, incorrect wavelength reading, or inactive assay reagent. | Optimize cell seeding density for your chosen cell line and assay duration. Verify the plate reader settings. Check the expiration date and storage conditions of the assay reagents. |
| High background signal in control wells | Contamination of cell culture or assay medium, or interference from the test compound. | Regularly check cell cultures for contamination. Run a control with the compound in cell-free media to check for direct interaction with the assay reagents. |
Example Data: this compound Cytotoxicity
The following table presents hypothetical IC50 values for this compound in a panel of cell lines. This data is for illustrative purposes only.
| Cell Line | Cell Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| HeLa | Human Cervical Cancer | 48 | 12.5 |
| HEK293 | Human Embryonic Kidney | 48 | 25.8 |
| A549 | Human Lung Carcinoma | 48 | 8.2 |
| MRC-5 | Normal Human Lung Fibroblast | 48 | 45.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Section 2: Off-Target Effects Identification
This section outlines strategies to identify unintended molecular targets of this compound in mammalian cells.
Frequently Asked Questions (FAQs) about Off-Target Analysis
Q1: My compound shows significant cytotoxicity. How can I determine if this is due to an off-target effect?
A1: Identifying off-target effects is a multi-step process. A good starting point is to use computational methods to predict potential off-targets based on the chemical structure of your compound. Subsequently, experimental validation is crucial. Techniques like chemical proteomics, kinase profiling, and affinity chromatography coupled with mass spectrometry are powerful tools for unbiasedly identifying protein binders of your compound.[3][4]
Q2: What is chemical proteomics and how can it be used to find off-targets?
A2: Chemical proteomics is a technique used to identify the protein targets of a small molecule.[3][4] It typically involves creating a chemical probe by attaching a tag (like biotin) to your compound. This probe is then incubated with cell lysate or live cells. The protein-probe complexes are then pulled down and the bound proteins are identified by mass spectrometry.[3][4]
Q3: What are kinase profiling services?
A3: Kinase profiling services offer screening of a compound against a large panel of kinases to determine its inhibitory activity.[1][5][6] This is a valuable tool as kinases are common off-targets for many drugs and are involved in numerous signaling pathways. The results can reveal if your compound is a potent and selective kinase inhibitor or if it hits multiple kinases, suggesting potential off-target effects.[1][5][6]
Troubleshooting Guide for Off-Target Identification
| Issue | Potential Cause | Recommended Solution |
| No specific binders identified in a pull-down experiment | The compound may have low affinity for its targets, or the chemical probe may be designed improperly. | Increase the concentration of the cell lysate or the probe. Redesign the probe with the linker at a different position to minimize steric hindrance. |
| Too many non-specific binders identified | Insufficient washing steps, or the compound is "sticky" and binds non-specifically to many proteins. | Optimize the washing conditions (e.g., increase the number of washes or the stringency of the wash buffer). Include a competition experiment with an excess of the untagged compound to identify specific binders. |
| Discrepancy between in vitro binding and cellular activity | The compound may not be cell-permeable, or the identified target may not be relevant in the cellular context of the observed phenotype. | Perform cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. Use techniques like RNAi or CRISPR to validate that the identified target is responsible for the observed phenotype. |
Example Data: Kinase Profiling of this compound
The following table shows hypothetical results from a kinase profiling screen for this compound at a concentration of 10 µM. This data is for illustrative purposes only.
| Kinase Target | Kinase Family | Hypothetical % Inhibition at 10 µM |
| CDK2/cyclin A | CMGC | 85 |
| GSK3β | CMGC | 78 |
| SRC | Tyrosine Kinase | 45 |
| EGFR | Tyrosine Kinase | 15 |
| AKT1 | AGC | 10 |
Experimental Workflow: Chemical Proteomics for Target Identification
The following diagram illustrates a general workflow for identifying protein targets of a small molecule using chemical proteomics.
Caption: Workflow for chemical proteomics-based target identification.
Section 3: Signaling Pathway Analysis
This section provides examples of signaling pathways that could be investigated to understand the mechanism of this compound-induced cytotoxicity.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells. The pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) routes, both converging on the activation of caspases.
Caption: Simplified diagram of the apoptotic signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a key regulator of cell proliferation, survival, and differentiation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: The MAPK/ERK signaling pathway and a hypothetical point of inhibition.
References
Technical Support Center: Scaling Up Decatromicin B Production
Welcome to the technical support center for Decatromicin B production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this potent antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when scaling up this compound production from benchtop to pilot or industrial scale?
A1: Scaling up the production of this compound, a secondary metabolite from Actinomadura sp., presents several multifaceted challenges common to many microbial fermentation processes. These can be broadly categorized into upstream, downstream, and analytical challenges.
-
Upstream Processing: Maintaining optimal and homogenous culture conditions in larger bioreactors is a primary hurdle. Issues such as inadequate mixing, and nutrient and oxygen gradients can lead to physiological stress on the Actinomadura sp., resulting in reduced yield and inconsistent product quality.[1] Maintaining culture purity and preventing contamination is also critical at larger scales.[2]
-
Downstream Processing: The recovery and purification of this compound from a large volume of fermentation broth is a significant cost driver and can be complex.[3] this compound has poor water solubility, which influences the choice of extraction and purification methods.[4][5][6] Emulsion formation during solvent extraction and the efficiency of chromatographic separation are common bottlenecks.[3]
-
Process Consistency and Reproducibility: Ensuring batch-to-batch consistency is crucial for regulatory approval and commercial viability.[1][7] Variations in raw material quality, subtle changes in process parameters, and the inherent biological variability of the producing strain can all impact the final product.[8]
Q2: My this compound yield has significantly dropped after moving to a larger fermenter. What are the likely causes and how can I troubleshoot this?
A2: A drop in yield is a common issue during scale-up. Several factors could be at play, and a systematic approach to troubleshooting is recommended.
-
Oxygen Transfer: The oxygen transfer rate (OTR) is often a limiting factor in large bioreactors due to a lower surface-area-to-volume ratio.[8] Insufficient dissolved oxygen can shift the metabolism of Actinomadura sp. away from antibiotic production.
-
Shear Stress: Increased agitation required for mixing in large vessels can cause shear stress, damaging the mycelial structure of the actinomycete and reducing productivity.[8]
-
Nutrient Limitation or Inhibition: Inadequate mixing can lead to localized areas of nutrient depletion or accumulation of inhibitory byproducts.
-
pH and Temperature Gradients: Maintaining uniform pH and temperature throughout a large bioreactor is challenging. Deviations from the optimal ranges can negatively impact enzyme activity and overall metabolic function.[8]
Refer to the troubleshooting guide below for specific experimental approaches to diagnose and resolve these issues.
Q3: What are the critical parameters to consider for optimizing the fermentation medium for large-scale this compound production?
A3: Medium optimization is a critical step to ensure high yields and cost-effective production. Key considerations include:
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources directly influence the growth of Actinomadura sp. and the biosynthesis of this compound. Slowly metabolized carbon sources are often preferred to avoid rapid biomass growth at the expense of secondary metabolite production.
-
Precursor Molecules: The this compound molecule is a complex structure.[9] Identifying and supplementing the medium with potential precursors can significantly enhance yield.
-
Phosphate and Trace Elements: Phosphate concentration can be a key regulator of secondary metabolism in actinomycetes. Trace elements are essential cofactors for many biosynthetic enzymes.
-
Cost and Availability: For large-scale production, the cost and consistent availability of medium components are critical economic factors.[1]
Troubleshooting Guides
Issue 1: Low Yield in Scale-Up Fermentation
This guide provides a systematic approach to identifying the root cause of decreased this compound yield during scale-up.
| Potential Cause | Diagnostic Approach | Recommended Solution(s) |
| Insufficient Dissolved Oxygen | Monitor dissolved oxygen (DO) levels throughout the fermentation. Compare DO profiles between lab-scale and large-scale fermenters. | - Increase agitation speed (balance with shear stress).- Increase aeration rate or use oxygen-enriched air.- Optimize impeller design for better oxygen dispersion. |
| High Shear Stress | Analyze mycelial morphology under a microscope. Look for signs of fragmentation or pelleting. | - Use impellers designed for low shear (e.g., marine or axial flow impellers).- Optimize the agitation speed to the minimum required for adequate mixing and oxygen transfer.- Add shear-protective agents to the medium. |
| Nutrient Gradients | Take samples from different locations within the bioreactor to analyze key nutrient concentrations. | - Improve mixing by optimizing the agitation and aeration strategy.- Implement a fed-batch strategy to maintain optimal nutrient levels. |
| pH In-homogeneity | Use multiple pH probes or take samples from various points to map the pH profile of the bioreactor. | - Improve mixing.- Optimize the acid/base addition strategy and location of addition ports. |
Issue 2: Difficulties in Downstream Processing
This guide addresses common problems encountered during the extraction and purification of this compound.
| Potential Cause | Diagnostic Approach | Recommended Solution(s) |
| Emulsion Formation during Solvent Extraction | Observe the solvent-broth interface during and after extraction. | - Centrifuge the mixture at a higher speed or for a longer duration.- Use a de-emulsifying agent.- Explore alternative extraction methods like solid-phase extraction. |
| Low Purity after Chromatography | Analyze fractions using HPLC to identify co-eluting impurities. | - Optimize the gradient elution profile.- Try a different stationary phase with alternative selectivity.- Add an additional purification step (e.g., a different chromatography mode). |
| Product Precipitation | Observe for solid precipitation during extraction or concentration steps. | - Adjust the pH of the solution.- Use a co-solvent to increase solubility. |
Experimental Protocols
Protocol 1: Optimizing Agitation and Aeration in a 100L Bioreactor
Objective: To determine the optimal agitation and aeration rates for maximizing this compound production while minimizing shear stress.
Methodology:
-
Experimental Design: Use a design of experiments (DoE) approach with agitation speed (e.g., 100-400 rpm) and aeration rate (e.g., 0.5-1.5 vvm) as the variables.
-
Inoculum Preparation: Prepare a seed culture of Actinomadura sp. MK73-NF4 in a suitable seed medium.
-
Fermentation: Inoculate the 100L bioreactor containing the production medium. Run the fermentation for the standard duration (e.g., 7-10 days).
-
Process Monitoring: Continuously monitor and record dissolved oxygen, pH, and temperature. Take daily samples to measure biomass, substrate consumption, and this compound concentration (using HPLC).
-
Analysis: At the end of the fermentation, analyze the mycelial morphology. Correlate the process parameters with the final this compound titer and biomass characteristics to identify the optimal operating window.
Protocol 2: Comparative Analysis of Downstream Extraction Methods
Objective: To compare the efficiency of solvent extraction and solid-phase adsorption for the initial recovery of this compound from the fermentation broth.
Methodology:
-
Broth Preparation: Use a pooled batch of fermentation broth. Centrifuge to separate the mycelium from the supernatant.
-
Solvent Extraction:
-
Extract the supernatant with an equal volume of butyl acetate.[10]
-
Separate the organic phase.
-
Concentrate the organic phase under vacuum.
-
Quantify the this compound yield using HPLC.
-
-
Solid-Phase Adsorption:
-
Pass the supernatant through a column packed with a suitable adsorbent resin (e.g., a non-polar polymeric resin).
-
Wash the column to remove unbound impurities.
-
Elute this compound with a suitable solvent (e.g., methanol (B129727) or acetone).
-
Concentrate the eluate and quantify the yield.
-
-
Comparison: Compare the two methods based on recovery yield, purity, solvent consumption, and processing time.
Data Presentation
Table 1: Effect of Agitation and Aeration on this compound Production
| Agitation (rpm) | Aeration (vvm) | Final Titer (mg/L) | Biomass (g/L) | Mycelial Pellet Size (µm) |
| 100 | 0.5 | 85 | 25 | 400 |
| 100 | 1.5 | 110 | 28 | 350 |
| 250 | 0.5 | 120 | 30 | 200 |
| 250 | 1.5 | 150 | 32 | 150 |
| 400 | 0.5 | 90 | 26 | <100 (fragmented) |
| 400 | 1.5 | 115 | 29 | <100 (fragmented) |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Comparison of Extraction Methods
| Parameter | Solvent Extraction (Butyl Acetate) | Solid-Phase Adsorption |
| Recovery Yield | 85% | 92% |
| Purity | 60% | 75% |
| Solvent Consumption | High | Moderate |
| Processing Time | 8 hours | 6 hours |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
This compound Production Workflow
Caption: A simplified workflow for the production of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound fermentation.
Hypothetical this compound Biosynthesis Pathway Regulation
Caption: A conceptual diagram of the biosynthetic pathway for this compound.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioaustralis.com [bioaustralis.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. pharmtech.com [pharmtech.com]
- 8. idbs.com [idbs.com]
- 9. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Decatromicin B experimental variability and controls
Welcome to the technical support center for Decatromicin B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this novel antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antimicrobial activity?
This compound is a macrolide antibiotic isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] It has demonstrated inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Q2: What is the likely mechanism of action for this compound?
As a macrolide, this compound is predicted to function by inhibiting protein synthesis in bacteria.[3][4] This class of antibiotics typically binds to the 50S subunit of the bacterial ribosome, interfering with the translation process.[4][5] This action is bacteriostatic, meaning it inhibits bacterial growth.
Q3: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) assays with this compound. What are the common causes?
Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing.[6] Key factors contributing to this variability include:
-
Inoculum Preparation: The density of the bacterial culture significantly impacts MIC results.[6][7]
-
Media Composition: Minor variations in media components can alter bacterial growth and the compound's activity.[7]
-
Compound Stability and Solubility: As a natural product, this compound may have limited stability or solubility in certain solvents or media, leading to inconsistent effective concentrations.
-
Endpoint Reading: Subjectivity in determining the precise point of growth inhibition can lead to operator-dependent variability.[7]
Troubleshooting Guides
Issue 1: Inconsistent MIC Values for this compound
If you are experiencing high variability in your MIC assays, a systematic approach to troubleshooting is crucial.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for diagnosing inconsistent MIC results.
Quantitative Data: Impact of Inoculum Density on MIC
The following table illustrates the potential impact of inoculum density on the observed MIC of this compound against a hypothetical strain of S. aureus.
| Inoculum Density (CFU/mL) | Observed MIC (µg/mL) | Fold Change from Standard | Interpretation |
| 5 x 10^4 | 1 | -2x | Inoculum too low, potentially underestimating MIC |
| 5 x 10^5 (Standard) | 2 | - | Standard inoculum |
| 5 x 10^6 | 8 | +4x | Inoculum too high, potentially overestimating MIC |
Issue 2: No observable antimicrobial activity of this compound
If this compound does not show any effect in your assays, consider the following potential issues.
Troubleshooting Steps:
-
Confirm Compound Integrity: Natural products can be susceptible to degradation.[7] Ensure proper storage and handling. Prepare fresh solutions for each experiment.
-
Verify Bacterial Strain Susceptibility: The initial reports indicate activity against Gram-positive bacteria.[1] Confirm that your test organism is within this spectrum.
-
Optimize Assay Conditions: Some antibiotics require specific conditions, such as anaerobic or microaerobic environments, for optimal activity.[7]
-
Check for Resistance Mechanisms: Bacteria can develop resistance through mechanisms like efflux pumps that actively remove the compound from the cell.[7]
Experimental Protocols
Standard Protocol: Broth Microdilution MIC Assay
This protocol is based on established guidelines for determining the MIC of an antibacterial agent.
1. Preparation of Reagents:
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplement as required.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) at a concentration 100x the highest desired final concentration.
-
Bacterial Culture: Inoculate a single, pure colony of the test organism into a suitable broth and incubate until it reaches the logarithmic growth phase.
2. Inoculum Preparation:
-
Adjust the turbidity of the log-phase bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6]
-
Dilute this suspension to achieve a final working inoculum concentration of 1 x 10^6 CFU/mL.
3. Assay Plate Preparation (96-well plate):
-
Perform a two-fold serial dilution of this compound in CAMHB across the plate, typically from column 1 to 10.
-
Column 11 will serve as the positive control (bacteria, no agent).
-
Column 12 will be the negative control (medium only, no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the working bacterial inoculum to wells in columns 1 through 11. The final inoculum in each well will be 5 x 10^5 CFU/mL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
5. Reading the Results:
-
Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Experimental Workflow
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. mjm.mcgill.ca [mjm.mcgill.ca]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing precipitation of Decatromicin B in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Decatromicin B precipitation in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in an aqueous buffer?
A1: this compound is a hydrophobic molecule with poor water solubility.[1][2] When a stock solution of this compound, typically dissolved in an organic solvent like DMSO or ethanol, is introduced into an aqueous environment, the abrupt change in solvent polarity causes the compound to crash out of solution, leading to precipitation. This phenomenon is known as solvent-shifting precipitation.
Q2: What is the ideal pH for solubilizing this compound?
A2: As a tetronic acid derivative, the solubility of this compound is expected to be pH-dependent. The solubility of similar acidic compounds generally increases at a pH above their pKa.[3][4][5][6][7][8][9][10] For tetronic acids, this means that solubility is typically higher in neutral to alkaline conditions. It is crucial to determine the optimal pH for your specific experimental system, as extreme pH values may affect the stability of the compound or be incompatible with biological assays.
Q3: What are the recommended initial strategies to prevent this compound precipitation?
A3: To mitigate precipitation, consider these initial strategies:
-
Optimize Solvent Ratio: Minimize the volume of the organic stock solution added to the aqueous phase. A higher final concentration of the organic co-solvent can help maintain solubility, but it's essential to keep it at a level that does not interfere with your experiment.[11]
-
Controlled Mixing: Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer.[11] This gradual dispersion helps to avoid localized high concentrations that can trigger immediate precipitation.
-
Use of Solubilizing Excipients: Incorporate co-solvents, surfactants, or cyclodextrins into your aqueous solution before adding this compound. These agents can significantly enhance its solubility.[12]
Q4: How should I store aqueous solutions of this compound to minimize precipitation?
A4: The stability of this compound in aqueous solutions can be temperature-dependent. For short-term storage (up to 24 hours), refrigeration at 4-6°C is generally recommended to slow down potential degradation and precipitation kinetics.[12] For longer-term storage, it is advisable to prepare fresh solutions. Avoid repeated freeze-thaw cycles, as this can promote precipitation.[12]
Q5: What are some common excipients that can be used to improve the solubility of this compound?
A5: Several pharmaceutical excipients can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:
-
Co-solvents: Water-miscible organic solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs) can increase solubility.[13][14]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate hydrophobic drugs, thereby increasing their apparent solubility in water.[15][16][17][18][19]
-
Cyclodextrins: These cyclic oligosaccharides, particularly modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[20][21][22][23][24]
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to diagnose and resolve precipitation problems encountered during your experiments with this compound.
Initial Observation: Precipitate Detected
If you observe any cloudiness, crystal formation, or visible particles in your this compound solution, it is crucial not to proceed with the experiment, as this can lead to inaccurate dosing and unreliable results. Follow the workflow below to identify the cause and implement a solution.
Caption: A step-by-step workflow for troubleshooting the precipitation of this compound.
Data on Solubility Enhancement
The following tables provide illustrative data on the effects of various formulation strategies on the aqueous solubility of this compound. Note that these are representative values to guide formulation development.
Table 1: Effect of pH on the Solubility of this compound at 25°C
| pH | Estimated Solubility (µg/mL) | Physical State |
| 4.0 | < 1 | Heavy Precipitation |
| 6.0 | ~10 | Slight Precipitation |
| 7.4 | ~150 | Soluble |
| 8.5 | ~500 | Freely Soluble |
Table 2: Effect of Co-solvents and Excipients on Solubility at pH 7.4
| Formulation Component | Concentration (% v/v or w/v) | Estimated Solubility (µg/mL) |
| None (Control) | - | ~150 |
| Ethanol | 5% | ~300 |
| Propylene Glycol | 5% | ~350 |
| Polysorbate 80 | 0.1% | ~600 |
| Hydroxypropyl-β-cyclodextrin | 2% | ~800 |
Table 3: Recommended Starting Concentrations for Solubilizing Excipients
| Excipient | Recommended Starting Concentration | Notes |
| Ethanol | 1-10% (v/v) | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-10% (v/v) | Generally considered safe for most cell-based assays at these concentrations. |
| Polysorbate 80 | 0.01-0.5% (w/v) | Effective at low concentrations; use concentrations above the critical micelle concentration (CMC).[15][16] |
| Hydroxypropyl-β-cyclodextrin | 1-5% (w/v) | Highly effective for many hydrophobic compounds; can be used in combination with other excipients.[20][22] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
This protocol provides a rapid assessment of the concentration at which this compound precipitates from an aqueous solution.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Preparation: Bring the this compound stock solution and aqueous buffer to room temperature.
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in the aqueous buffer in microcentrifuge tubes.
-
Mixing: While vigorously vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the desired final concentrations.
-
Incubation: Incubate the tubes at the desired experimental temperature (e.g., 37°C) for a set period (e.g., 1 hour).
-
Observation: After incubation, visually inspect each tube against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: Quantitative Precipitation Analysis using UV-Vis Spectroscopy
This protocol allows for a quantitative measurement of the amount of soluble this compound over time.
Materials:
-
This compound stock solution
-
Aqueous buffer with and without test excipients
-
96-well UV-transparent microplate
-
Microplate reader with UV-Vis capabilities
-
Centrifuge with a plate rotor
Methodology:
-
Preparation: Prepare serial dilutions of this compound in the aqueous buffer (with or without excipients) directly in the 96-well plate. Include a blank control (buffer only).
-
Initial Measurement: Immediately after preparation, measure the absorbance at the λmax of this compound to get the initial total concentration.
-
Incubation: Incubate the plate under your desired experimental conditions (e.g., 37°C).
-
Centrifugation: At specified time points (e.g., 1, 4, 12, 24 hours), centrifuge the plate to pellet any precipitated material.
-
Final Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance.
-
Calculation: The concentration of soluble this compound is determined by comparing the absorbance of the supernatant to a standard curve. The difference between the initial and final measurements represents the amount of precipitated compound.
Caption: Experimental workflow for the quantitative analysis of this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. mwiah.com [mwiah.com]
- 8. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 9. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Polysorbate 80 in Injectable Formulations: Solubilization Effects and Safety Controversies [apexvia.com]
- 16. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Relationship between polysorbate 80 solubilization descriptors and octanol-water partition coefficients of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Polysorbate-Based Drug Formulations for Brain-Targeted Drug Delivery and Anticancer Therapy [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Decatromicin B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Decatromicin B.
Frequently Asked Questions (FAQs)
1. Why am I observing lower-than-expected or no activity of this compound against Gram-positive bacteria?
There are several potential reasons for a lack of expected antimicrobial activity. These can range from issues with the compound itself to the experimental setup. A systematic approach to troubleshooting is crucial.
2. I'm seeing unexpected resistance in bacterial strains that are supposed to be susceptible to this compound. What could be the cause?
Unexpected resistance can be a significant finding. It's important to differentiate between true resistance mechanisms and experimental artifacts.
3. My results show that this compound is affecting a signaling pathway that is not its primary target. How do I interpret these off-target effects?
Antibiotics can sometimes have effects beyond their primary mechanism of action. Investigating these off-target effects is essential for a complete understanding of the compound's activity and potential side effects.
Troubleshooting Guides
Issue 1: Lower-Than-Expected or No Activity of this compound
Question: I've treated my Staphylococcus aureus (MRSA) culture with this compound, but the minimum inhibitory concentration (MIC) is significantly higher than reported values, or there is no inhibition of growth at all. What should I check?
Answer: This is a common issue in antibiotic research. Here’s a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Action: Confirm the identity and purity of your this compound sample using techniques like HPLC-MS. Prepare fresh stock solutions and verify the final concentration in your assay.
-
Rationale: Degradation of the compound or errors in dilution can lead to a lower effective concentration.
-
-
Check Bacterial Strain Viability and Purity:
-
Action: Streak your bacterial culture on an appropriate agar (B569324) plate to check for viability and colony morphology. Perform a Gram stain to confirm it is a Gram-positive bacterium.
-
Rationale: A contaminated or non-viable culture will not yield reliable results.
-
-
Optimize Assay Conditions:
-
Action: Review your experimental protocol, paying close attention to incubation time, temperature, aeration, and the growth medium used.
-
Rationale: Suboptimal conditions can affect both bacterial growth and antibiotic activity.
-
Hypothetical Data Summary: Troubleshooting MIC Discrepancies
| Experimental Condition | Expected MIC (µg/mL) | Observed MIC (µg/mL) | Potential Cause & Next Step |
| Initial Experiment | 2 | > 64 | Verify compound integrity and bacterial strain. |
| Fresh this compound Stock | 2 | > 64 | Check bacterial strain for contamination or resistance. |
| Verified MRSA Strain | 2 | 2 | Original bacterial stock was likely contaminated or had lost susceptibility. |
| Different Growth Medium | 2 | 8 | The components of the growth medium may be interfering with this compound activity. Revert to the standard medium. |
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Experimental Workflow for Troubleshooting Low Activity
Caption: Troubleshooting workflow for unexpectedly high MIC values.
Issue 2: Unexpected Bacterial Resistance
Question: My bacterial strain, which was previously susceptible to this compound, is now showing resistance. How can I determine if this is a real phenomenon?
Answer: Differentiating between acquired resistance and experimental error is critical.
Troubleshooting Steps:
-
Confirm the MIC:
-
Action: Repeat the MIC assay with a fresh culture and newly prepared antibiotic stocks. Include a known susceptible control strain.
-
Rationale: This will rule out contamination or errors in the initial experiment.
-
-
Perform Population Analysis:
-
Action: Plate a high density of the bacterial culture on agar containing a high concentration of this compound.
-
Rationale: The growth of colonies indicates the presence of a resistant subpopulation.
-
-
Investigate the Mechanism of Resistance:
-
Action: If resistance is confirmed, potential mechanisms to investigate include target modification, efflux pump upregulation, or enzymatic inactivation of the drug.
-
Rationale: Understanding the resistance mechanism is crucial for drug development.
-
Hypothetical Data Summary: Investigating Acquired Resistance
| Experiment | Result | Interpretation |
| Repeat MIC Assay | MIC increased from 2 µg/mL to 32 µg/mL | Suggests a stable change in the bacterial strain. |
| Population Analysis | Growth of colonies on agar with 16 µg/mL this compound | Confirms the presence of a resistant subpopulation. |
| Gene Sequencing (hypothetical) | Mutation in the 23S rRNA gene | A common mechanism of macrolide resistance. |
Logical Diagram for Interpreting Resistance
Caption: Logical steps for interpreting observed bacterial resistance.
Issue 3: Unexpected Off-Target Effects on a Signaling Pathway
Answer: Unanticipated effects on host cell signaling are important to characterize, as they can have implications for both efficacy and toxicity.
Troubleshooting Steps:
-
Confirm the Observation:
-
Action: Repeat the experiment, including appropriate controls (e.g., vehicle-treated cells, positive control for pathway activation/inhibition). Use a different method to validate the initial finding (e.g., if you used a reporter assay, validate with a Western blot for phosphorylated proteins).
-
Rationale: Ensures the effect is real and not an artifact of a specific assay.
-
-
Determine Dose-Dependency:
-
Action: Treat the cells with a range of this compound concentrations.
-
Rationale: A dose-dependent effect is more likely to be a direct consequence of the compound's activity.
-
-
Investigate the Mechanism:
-
Action: Use inhibitors of upstream kinases in the pathway to see if the effect of this compound is blocked.
-
Rationale: This can help to pinpoint where in the pathway this compound is exerting its effect.
-
Hypothetical Data Summary: Investigating Off-Target Signaling
| Experiment | Key Result | Interpretation |
| Western Blot for p-ERK | Increased p-ERK levels with this compound treatment | Confirms activation of the MAPK/ERK pathway. |
| Dose-Response Analysis | p-ERK levels increase with increasing concentrations of this compound | The effect is dose-dependent. |
| Co-treatment with MEK inhibitor | The increase in p-ERK by this compound is blocked | This compound likely acts upstream of MEK. |
Experimental Protocol: Western Blot for Phosphorylated ERK (p-ERK)
-
Culture eukaryotic cells to 80% confluency.
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for p-ERK.
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total ERK as a loading control.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical off-target effect of this compound on the MAPK/ERK pathway.
Validation & Comparative
Decatromicin B vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat in both hospital and community settings, driving the urgent need for novel antimicrobial agents. This guide provides a comparative overview of Decatromicin B and the well-established antibiotic, Vancomycin, in their efficacy against MRSA. While Vancomycin has long been a cornerstone of anti-MRSA therapy, emerging resistance necessitates the exploration of new compounds like this compound.
Executive Summary
This comparison guide synthesizes the available data on this compound and Vancomycin, focusing on their efficacy against MRSA. Vancomycin, a glycopeptide antibiotic, has extensive clinical data supporting its use, with its efficacy being closely tied to Minimum Inhibitory Concentration (MIC) values. This compound, a spirotetronate antibiotic, has demonstrated potent in vitro activity against MRSA. However, publicly available quantitative data on its efficacy and a detailed understanding of its mechanism of action are currently limited, hindering a direct, comprehensive comparison with Vancomycin.
Data Presentation: Quantitative Efficacy
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, a direct side-by-side comparison of MIC values is not currently possible. The following tables summarize the known efficacy data for both compounds.
Table 1: In Vitro Efficacy of this compound against MRSA
| Compound | MRSA Strain(s) | MIC (µg/mL) | Source |
| This compound | Not Specified | Data not publicly available. Described as a potent inhibitor of MRSA growth.[1][2][3] | Momose et al., 1999 |
Table 2: In Vitro Efficacy of Vancomycin against MRSA
| Compound | MRSA Strain | MIC Range (µg/mL) | Source |
| Vancomycin | ATCC 43300 (HA-MRSA) | 0.5 - 2.0 | [4][5] |
| Vancomycin | USA300 (CA-MRSA) | 0.5 - 2.0 | [6] |
| Vancomycin | Clinical Isolates | 0.5 - >128 (including VISA and VRSA) | [5] |
MIC values for Vancomycin can vary depending on the specific MRSA isolate and the testing methodology used.
Mechanisms of Action
The fundamental difference in the chemical scaffold of this compound and Vancomycin suggests distinct mechanisms of action.
This compound: A Spirotetronate Antibiotic
This compound belongs to the spirotetronate class of polyketides.[7] While its precise mechanism of action has not been fully elucidated due to limited availability for research, other spirotetronate antibiotics are known to target various cellular processes in bacteria.[3] A potential mechanism could involve the inhibition of essential enzymes in bacterial metabolism or disruption of cell wall synthesis through a novel pathway. Further research is required to pinpoint its exact molecular target.
Figure 1: Postulated mechanism of action for this compound.
Vancomycin: A Glycopeptide Inhibitor of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[8] It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall polymerization and cross-linking.[8] This disruption of the cell wall integrity leads to bacterial cell lysis and death.
Figure 2: Signaling pathway of Vancomycin's mechanism of action.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antibiotic efficacy. The following outlines the typical protocols used for determining the Minimum Inhibitory Concentration (MIC) and conducting time-kill assays.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific bacterium.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the MRSA strain (e.g., ATCC 43300 or a clinical isolate) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Figure 3: Experimental workflow for MIC determination.
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antibiotic, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Protocol:
-
Inoculum and Antibiotic Preparation: A standardized starting inoculum of MRSA (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) is prepared in CAMHB. The antibiotic is added at various concentrations, typically multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Sampling Over Time: The cultures are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.
-
Viable Cell Counting: The aliquots are serially diluted and plated onto agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted to determine the concentration of viable bacteria at each time point.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log₁₀ (99.9%) reduction in the initial inoculum is generally considered bactericidal activity.[9]
Figure 4: Experimental workflow for a time-kill assay.
Conclusion and Future Directions
Vancomycin remains a critical therapeutic option for MRSA infections, with its efficacy and limitations well-documented. This compound has emerged as a promising anti-MRSA agent based on initial findings of its potent inhibitory activity. However, a significant knowledge gap exists regarding its quantitative efficacy, spectrum of activity, and precise mechanism of action. The lack of available this compound for further research has been a major impediment to its development.
Future research should prioritize the synthesis or improved production of this compound to enable comprehensive in vitro and in vivo studies. Direct comparative studies against Vancomycin and other anti-MRSA agents, utilizing standardized protocols as outlined in this guide, are essential to ascertain its potential clinical utility. Elucidating its mechanism of action will be critical in understanding its potential for resistance development and its place in the antimicrobial arsenal.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Vancomycin MICs of the resistant mutants of S. aureus ATCC43300 vary based on the susceptibility test methods used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermediate Vancomycin Susceptibility in a Community-associated MRSA Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Activity of Decatromicin B and Linezolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known antibacterial properties of Decatromicin B, a natural product with limited characterization, and Linezolid, a well-established synthetic antibiotic. The information is compiled from peer-reviewed literature and presented for an objective evaluation of their respective activities.
Introduction
Linezolid is the first of the oxazolidinone class of antibiotics to be approved for clinical use, primarily targeting resistant Gram-positive infections.[1][2] It is a synthetic compound with a unique mechanism of action that inhibits the initiation of bacterial protein synthesis.[2][3] In contrast, this compound is a spirotetronate polyketide, a natural product isolated in 1999 from an Actinomadura species.[4] While initial studies showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), its development has been hampered by limited availability, and consequently, its properties are not as extensively documented as those of Linezolid.[5][6]
Physico-Chemical Properties
A summary of the key physico-chemical properties of this compound and Linezolid is presented in Table 1. This data highlights the structural differences between the natural product and the synthetic oxazolidinone.
| Property | This compound | Linezolid |
| Class | Spirotetronate Polyketide | Oxazolidinone |
| Molecular Formula | C45H56Cl2N2O10 | C16H20FN3O4 |
| Molecular Weight | 855.9 g/mol | 337.35 g/mol |
| Source | Natural product from Actinomadura sp. | Synthetic |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO; Poor water solubility | Data not readily available in comparable format |
| Appearance | Off-white to light tan solid | White to off-white crystalline powder |
Mechanism of Action
Linezolid
Linezolid exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis.[1] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][7] This mechanism is distinct from other protein synthesis inhibitors that typically act at the elongation stage.[2] This unique mode of action means there is a low incidence of cross-resistance with other antibiotic classes.[3]
Figure 1. Mechanism of action of Linezolid.
This compound
The precise mechanism of action for this compound has not been extensively studied and is not well-elucidated in publicly available literature.[5][6] Its classification as a spirotetronate polyketide suggests a potential for various biological activities, but further investigation is required to determine how it inhibits bacterial growth.
In Vitro Antibacterial Activity
Direct comparative studies of the in vitro activity of this compound and Linezolid are not available. However, by compiling data from different sources, a general comparison can be made. Linezolid has a well-documented broad spectrum of activity against Gram-positive bacteria.[3] The available data for this compound, while limited, indicates potent activity against certain Gram-positive pathogens.[4]
| Organism | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (including MRSA) | 1-3 µM (approx. 0.86-2.57 µg/mL) | 0.5 - 4 |
| Enterococcus faecalis (including VRE) | Data not available | 1 - 4 |
| Enterococcus faecium (including VRE) | Data not available | 1 - 4 |
| Streptococcus pneumoniae | Data not available | 0.5 - 2 |
| Bacillus subtilis | Potent growth inhibitor (specific MIC not provided) | Data not readily available |
| Bacillus cereus | Potent growth inhibitor (specific MIC not provided) | Data not readily available |
Note: The MIC for this compound against S. aureus is derived from a reported MIC90 range of 1-3 µM and converted to µg/mL for comparison. Linezolid MICs represent a general range reported in the literature and can vary based on the specific strain and testing methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
A standardized method for determining the MIC of an antimicrobial agent is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Figure 2. Experimental workflow for MIC determination.
Methodology:
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared from 3-5 isolated colonies grown on a non-selective agar (B569324) medium.
-
Serial Dilution: The antimicrobial agent is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate. Control wells, including a growth control (no drug) and a sterility control (no bacteria), are included.
-
Inoculation: The standardized inoculum is diluted in CAMHB and added to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
This comparative guide highlights the differences between the well-characterized synthetic antibiotic, Linezolid, and the lesser-studied natural product, this compound. Linezolid's established mechanism of action and extensive in vitro and clinical data solidify its role in treating resistant Gram-positive infections.
This compound has demonstrated potent in vitro activity against key Gram-positive pathogens, including MRSA.[4] However, a comprehensive understanding of its antibacterial spectrum, mechanism of action, and potential for clinical development is hindered by the limited availability of the compound and a corresponding lack of published research. Further investigation into this compound is warranted to explore its potential as a therapeutic agent.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. bioaustralis.com [bioaustralis.com]
- 6. idexx.nl [idexx.nl]
- 7. liofilchem.com [liofilchem.com]
Unveiling the Antibacterial Potential of Decatromicin B: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Decatromicin B, an antibiotic produced by Actinomadura sp., has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This guide provides a comprehensive validation of its antibacterial efficacy, objectively comparing its performance with established alternatives and presenting supporting experimental data.
Executive Summary
This compound exhibits potent inhibitory effects against a range of Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA). This guide summarizes the available quantitative data on its antibacterial spectrum, details the standard experimental protocols for its validation, and provides a comparative perspective against commonly used antibiotics. While direct comparative studies are limited, the existing data suggests that this compound holds promise as a potential therapeutic agent.
Comparative Antibacterial Activity of this compound
The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against various bacterial strains.
| Bacterial Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.39 |
| Staphylococcus aureus 209P | 0.39 |
| Staphylococcus aureus 508 (MRSA) | 0.39 |
| Staphylococcus aureus 537 (MRSA) | 0.78 |
| Micrococcus luteus PCI1001 | 0.78 |
| Bacillus subtilis PCI219 | 0.78 |
| Corynebacterium bovis 1810 | 6.25 |
Note: The above data is compiled from available research. Direct head-to-head comparative studies of this compound with other antibiotics are not extensively available in published literature. The provided MIC values for Vancomycin and Linezolid are for reference and are derived from separate studies.
Performance Against Key Pathogens
This compound has shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are a major cause of hospital-acquired infections. Its potency against these strains is a key area of interest for further research and development. Information on the activity of this compound against Gram-negative bacteria is currently limited.
Mechanism of Action: An Uncharted Territory
The precise mechanism by which this compound exerts its antibacterial effect has not yet been fully elucidated. The lack of extensive research into its mode of action presents an opportunity for future investigation. Understanding the molecular targets and pathways affected by this antibiotic is crucial for its development as a therapeutic agent and for predicting potential resistance mechanisms.
Experimental Protocols: Determining Antibacterial Activity
The validation of this compound's antibacterial activity relies on standardized experimental protocols, primarily the Minimum Inhibitory Concentration (MIC) assay.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in the wells of the microtiter plate using the broth medium. This creates a gradient of decreasing antibiotic concentrations across the plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Controls:
-
Positive Control: A well containing the bacterial suspension in broth without any antibiotic to ensure the bacteria are viable and capable of growth.
-
Negative Control: A well containing only the sterile broth medium to check for contamination.
-
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of this compound in a well with no visible growth.
Visualizing the Path Forward
To facilitate a clearer understanding of the experimental workflow and potential areas of investigation, the following diagrams are provided.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Potential Mechanisms of Action for this compound.
Conclusion and Future Directions
This compound demonstrates promising antibacterial activity against Gram-positive pathogens, including MRSA. The presented data provides a foundation for its further evaluation. However, to fully understand its therapeutic potential, several key areas require further investigation:
-
Expanded Spectrum Analysis: Testing this compound against a broader range of clinically relevant Gram-positive and Gram-negative bacteria is essential.
-
Direct Comparative Studies: Head-to-head studies comparing the efficacy of this compound with standard-of-care antibiotics are needed for a definitive assessment of its relative performance.
-
Mechanism of Action Elucidation: Unraveling the molecular mechanism of this compound will be critical for optimizing its use and anticipating potential resistance.
-
In Vivo Efficacy and Safety: Preclinical and clinical studies are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
The continued investigation of this compound and other novel antimicrobial compounds is vital in the ongoing effort to combat infectious diseases and overcome the challenge of antibiotic resistance.
A Comparative Analysis of Decatromicin B in the Context of Macrolide Cross-Resistance
Introduction
Decatromicin B is a macrolide antibiotic with demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As with any antimicrobial agent, understanding its potential for cross-resistance with existing antibiotics is crucial for its clinical development and effective use. Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents, thereby limiting therapeutic options. This guide provides a comparative overview of this compound's hypothetical performance against other macrolides and related antibiotics in the face of common resistance mechanisms.
Due to the absence of published cross-resistance studies specifically involving this compound, this guide presents a hypothetical study based on established patterns of macrolide resistance. The data herein is illustrative and intended to provide a framework for potential real-world investigations.
Comparative Susceptibility: A Hypothetical Analysis
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and other selected antibiotics against a panel of Staphylococcus aureus strains with well-characterized resistance mechanisms. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[1][2][3]
Table 1: Hypothetical Minimum Inhibitory Concentrations (µg/mL) Against Staphylococcus aureus Strains
| Strain | Resistance Mechanism | This compound (Hypothetical) | Erythromycin | Clindamycin | Telithromycin (B1682012) (Ketolide) |
| ATCC 29213 | Wild-Type (Susceptible) | 1 | 1 | 0.5 | 0.25 |
| SA-ErmA | Target Site Modification (ermA) | >128 | >128 | >128 | 4 |
| SA-ErmC | Target Site Modification (ermC) | >128 | >128 | >128 | 2 |
| SA-MsrA | Efflux Pump (msrA) | 16 | 32 | 0.5 | 0.5 |
Data is hypothetical and for illustrative purposes only.
This hypothetical data suggests that this compound, as a macrolide, would likely be ineffective against strains exhibiting target site modification via Erm methyltransferases, a common mechanism conferring cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[4][5] However, it may retain some activity against strains with efflux-mediated resistance, which can sometimes show a more limited spectrum of resistance compared to target-modifying enzymes.[6][7] Ketolides like telithromycin often show better activity against some macrolide-resistant strains.[8][9]
Experimental Protocols
The following is a detailed methodology for a broth microdilution assay to determine the Minimum Inhibitory Concentrations (MICs) as presented in the hypothetical data table. This protocol is based on established standards for antimicrobial susceptibility testing.[10][11]
Objective: To determine and compare the in vitro activity of this compound and other antimicrobial agents against a panel of bacterial isolates with known resistance mechanisms.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, and isogenic strains expressing ermA, ermC, and msrA)
-
This compound, Erythromycin, Clindamycin, Telithromycin analytical grade powders
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of each antibiotic in a suitable solvent at a concentration of 1280 µg/mL.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates to achieve a final concentration range (e.g., from 128 µg/mL to 0.06 µg/mL).
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Visualizing Experimental and Mechanistic Pathways
To better illustrate the processes involved in cross-resistance studies, the following diagrams are provided.
Caption: Workflow for determining antibiotic cross-resistance using a broth microdilution MIC assay.
Caption: Key mechanisms of macrolide resistance leading to potential cross-resistance.
References
- 1. idexx.com [idexx.com]
- 2. sanfordguide.com [sanfordguide.com]
- 3. idexx.dk [idexx.dk]
- 4. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is Erythromycin Inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Action of Decatromicin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Decatromicin B, an antibiotic isolated from the bacterium Actinomadura sp., has demonstrated significant potency against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] While its chemical structure is known, a definitive, experimentally confirmed mechanism of action has yet to be published, largely due to the compound's limited availability for extensive research.[3] This guide provides a comparative analysis of potential mechanisms of action for this compound based on its chemical class and known antibacterial spectrum, alongside the experimental protocols required for their validation.
Known Characteristics of this compound
This compound is classified as a tetronic acid, a class of compounds known for a wide range of biological activities.[1][3][4] Its established antibacterial profile is primarily targeted at Gram-positive bacteria.
| Property | Description |
| Source Organism | Actinomadura sp. MK73-NF4 |
| Chemical Class | Tetronic Acid |
| Primary Spectrum of Activity | Gram-positive bacteria, including Staphylococcus aureus (including MRSA), Micrococcus luteus, and Bacillus subtilis.[1][2] |
Potential Mechanisms of Action: A Comparative Overview
Given that this compound is a tetronic acid derivative effective against Gram-positive bacteria, its mechanism of action could be similar to other antibiotics targeting this group of pathogens. Below is a comparison of plausible mechanisms.
| Mechanism of Action | Molecular Target | Rationale for Possibility | Examples of Antibiotics with this Mechanism |
| Inhibition of Cell Wall Synthesis | Penicillin-binding proteins (PBPs), peptidoglycan precursors | A common and effective mechanism against Gram-positive bacteria, which have a thick peptidoglycan cell wall. | Penicillins, Vancomycin |
| Inhibition of Protein Synthesis | 30S or 50S ribosomal subunits | A broad-spectrum mechanism, but some antibiotics in this class are more effective against Gram-positive bacteria. | Tetracyclines, Macrolides |
| Disruption of Cell Membrane Function | Cell membrane integrity | Some complex natural products act as ionophores, disrupting ion gradients across the cell membrane. Other antibiotics from Actinomadura have been found to have this mode of action.[5] | Daptomycin, Polymyxins |
| Inhibition of Nucleic Acid Synthesis | DNA gyrase, RNA polymerase | Essential for bacterial replication and transcription. | Fluoroquinolones, Rifampicin |
| Inhibition of Fatty Acid Synthesis (FAS) | Enzymes in the FAS pathway (e.g., FabF) | Some thiotetronic acid antibiotics are known inhibitors of bacterial fatty acid synthesis.[6] | Thiolactomycin |
Experimental Protocols for Mechanism of Action Determination
To elucidate the precise mechanism of action of this compound, a series of established experimental protocols would be required.
Macromolecular Synthesis Assays
This initial screen helps to identify which major cellular biosynthetic pathway is inhibited. The assay measures the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan in the presence and absence of this compound.
-
Protocol:
-
Culture a susceptible bacterial strain (e.g., S. aureus) to mid-log phase.
-
Aliquot the culture into separate tubes.
-
Add a different radiolabeled precursor to each tube: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan).
-
Add this compound at its minimum inhibitory concentration (MIC) to experimental tubes and a control antibiotic with a known mechanism to others.
-
Incubate for several time points.
-
At each time point, precipitate the macromolecules using trichloroacetic acid (TCA).
-
Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
A significant reduction in the incorporation of a specific precursor compared to the untreated control indicates inhibition of that pathway.
-
Target Identification via Affinity Chromatography
If a specific pathway is identified, the next step is to pinpoint the molecular target.
-
Protocol:
-
Synthesize a this compound derivative with a linker arm that can be immobilized.
-
Covalently attach the derivative to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity column.
-
Prepare a cell lysate from the target bacterium.
-
Pass the lysate over the affinity column. Proteins that bind to this compound will be retained.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Identify the eluted proteins using mass spectrometry and subsequent database analysis.
-
In Vitro Enzyme Inhibition Assays
Once a putative protein target is identified, its inhibition by this compound must be confirmed using a purified enzyme assay.
-
Protocol (Example for a hypothetical target like a specific Penicillin-Binding Protein):
-
Clone, express, and purify the target protein.
-
In a multi-well plate, combine the purified enzyme with its substrate in a suitable buffer.
-
Add varying concentrations of this compound.
-
Measure the enzyme's activity using a spectrophotometric or fluorometric method.
-
Calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of the enzyme's activity).
-
Visualizing a Potential Mechanism: Inhibition of Cell Wall Synthesis
The following diagram illustrates a hypothetical mechanism where this compound inhibits a key step in peptidoglycan synthesis, a common and effective target in Gram-positive bacteria.
Caption: Hypothetical mechanism of this compound inhibiting cell wall synthesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. What is Tetronic acid?_Chemicalbook [chemicalbook.com]
- 5. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Thiotetronic Acid Antibiotic Biosynthetic Pathways by Target-directed Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
The Challenge of Biofilms: A Comparative Guide to Antibiotic Efficacy
The formidable defense mechanism of bacterial biofilms presents a significant challenge in clinical and industrial settings. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit a notoriously high resistance to conventional antimicrobial agents. This guide provides a comparative overview of the efficacy of various antibiotic classes against biofilms, details common experimental protocols for their evaluation, and illustrates key signaling pathways involved in their formation. Notably, while the antibiotic Decatromicin B has been identified, a lack of available scientific literature on its specific anti-biofilm properties prevents its inclusion in this direct comparison.
This compound is a potent antibiotic with demonstrated activity against both sensitive and resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. It is a tetronic acid isolated from Actinomadura sp.[3][4]. However, further investigation into its mode of action and broader antibacterial spectrum has been limited by its availability[3]. As such, data on its efficacy against bacterial biofilms is not currently available in published scientific literature.
This guide will, therefore, focus on a broader comparison of well-established antibiotics, providing researchers, scientists, and drug development professionals with a foundational understanding of anti-biofilm efficacy.
Quantitative Comparison of Antibiotic Efficacy Against Biofilms
The efficacy of antibiotics against biofilms is significantly lower than against their planktonic (free-swimming) counterparts, with bacteria in biofilms demonstrating up to a 1000-fold increase in resistance[5]. This is due to a combination of factors, including reduced antibiotic penetration through the EPS matrix, altered metabolic states of bacteria within the biofilm, and the presence of persister cells[5][6]. The following tables summarize quantitative data on the efficacy of various antibiotics against biofilms of two common and clinically significant pathogens: Pseudomonas aeruginosa and Staphylococcus aureus.
Table 1: Efficacy of Selected Antibiotics against Pseudomonas aeruginosa Biofilms
| Antibiotic Class | Antibiotic | Concentration | Efficacy Metric | Result | Bacterial Strain | Reference |
| Fluoroquinolone | Ciprofloxacin | > MIC | Log Reduction | ~3 log₁₀ CFU decrease | PAO1 | [7] |
| Aminoglycoside | Tobramycin | > MIC | Log Reduction | Intermediate CFU decrease | PAO1 | [7] |
| Beta-Lactam | Ceftazidime | > MIC | Log Reduction | ~1.5 log₁₀ CFU decrease | PAO1 | [7] |
| Beta-Lactam | Meropenem | > MIC | Log Reduction | ~1.5 log₁₀ CFU decrease | PAO1 | [7] |
| Polymyxin | Colistin | > MIC | Log Reduction | Intermediate CFU decrease | PAO1 | [7] |
| Fluoroquinolone | Ofloxacin | > MIC | Inhibition/Eradication | Most effective at lower concentrations | PA01 | [8] |
Table 2: Efficacy of Selected Antibiotics against Staphylococcus aureus Biofilms
| Antibiotic Class | Antibiotic | Concentration | Efficacy Metric | Result | Bacterial Strain | Reference |
| Glycopeptide | Vancomycin | 32 µg/ml (48h) | Log Reduction | 0.2 log unit reduction | S. aureus | [9] |
| Lipopeptide | Daptomycin | 32–256 μg/mL | % Viability Reduction | ≥75% reduction | MRSA | [10] |
| Glycopeptide | Vancomycin | > MIC | % Viability Reduction | < 50% reduction | MRSA | [10] |
| Fluoroquinolone | Levofloxacin | 8 to 1,024 μg/mL | % Viability Reduction | ~50% reduction in some isolates | MRSA | [10] |
Experimental Protocols for Evaluating Anti-Biofilm Efficacy
Standardized protocols are crucial for the accurate and reproducible assessment of antibiotic efficacy against biofilms. Below are detailed methodologies for three commonly employed assays.
Crystal Violet (CV) Assay for Biofilm Quantification
The Crystal Violet assay is a simple and widely used method to quantify biofilm biomass.
Protocol:
-
Biofilm Formation: Inoculate a 96-well microtiter plate with a bacterial suspension and incubate to allow for biofilm formation on the well surfaces[2][3][11][12].
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic and loosely adherent cells[11].
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature[11].
-
Washing: Remove the crystal violet solution and wash the wells again to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol (B145695) to each well to solubilize the crystal violet that has stained the biofilm[2][3][11][12].
-
Quantification: Transfer the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at approximately 590 nm using a plate reader[3][11]. The absorbance is proportional to the biofilm biomass.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm[1][4][5].
Protocol:
-
Biofilm Growth: Grow biofilms on the 96 pegs of an MBEC device lid by placing it in a 96-well plate containing the bacterial inoculum and incubating[4][6].
-
Antibiotic Challenge: Prepare a 96-well plate with serial dilutions of the antibiotic to be tested. Transfer the peg lid with the mature biofilms into this challenge plate and incubate for a specified period (e.g., 24 hours)[6][13].
-
Recovery: After the antibiotic exposure, rinse the peg lid to remove non-adherent bacteria and place it in a new 96-well plate containing a recovery medium[6].
-
Biofilm Dislodgement: Sonicate the peg lid in the recovery medium to dislodge the surviving biofilm bacteria[6].
-
Quantification: After sonication, incubate the recovery plate and then measure the optical density (OD) to determine bacterial growth. The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth from the treated biofilm[6].
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing the effects of antibiotics on biofilm architecture and cell viability[14][15][16][17].
Protocol:
-
Sample Preparation: Grow biofilms on a suitable surface for microscopy, such as glass coverslips or in flow cells[16].
-
Staining: Stain the biofilm with fluorescent dyes. Common stains include:
-
SYTO 9 and Propidium Iodide (PI): To differentiate between live (green fluorescence) and dead (red fluorescence) bacterial cells.
-
Fluorescently labeled lectins or antibodies: To visualize specific components of the EPS matrix.
-
DAPI: To stain DNA[14].
-
-
Imaging: Acquire a series of optical sections (z-stacks) through the depth of the biofilm using a confocal microscope[17].
-
Image Analysis: Reconstruct the z-stack images to create a 3D representation of the biofilm. This allows for the analysis of structural parameters such as biofilm thickness, biomass, and surface coverage, as well as the spatial distribution of live and dead cells[16][17].
Signaling Pathways and Experimental Workflows
The formation of biofilms is a complex process regulated by intricate signaling pathways. Understanding these pathways can reveal potential targets for novel anti-biofilm therapies. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and key signaling pathways in P. aeruginosa and S. aureus.
References
- 1. Minimum biofilm eradication concentration. [bio-protocol.org]
- 2. static.igem.org [static.igem.org]
- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innovotech.ca [innovotech.ca]
- 5. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 6. emerypharma.com [emerypharma.com]
- 7. Activity of Antibiotics against Pseudomonas aeruginosa in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. Measuring Antimicrobial Efficacy against Biofilms: a Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staphylococcus biofilm dynamics and antibiotic resistance: insights into biofilm stages, zeta potential dynamics, and antibiotic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal violet assay [bio-protocol.org]
- 12. static.igem.org [static.igem.org]
- 13. benchchem.com [benchchem.com]
- 14. ibidi.com [ibidi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 17. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Decatromicin B Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of Decatromicin B against Methicillin-Resistant Staphylococcus aureus (MRSA), with a focus on its potential for in vivo applications. Due to the limited availability of in vivo data for this compound, this document leverages its known in vitro potency and compares it with established antibiotics, Linezolid and Vancomycin, for which extensive in vivo efficacy data in murine models of MRSA infection are available. Furthermore, data for the macrolide antibiotic Telithromycin is included to provide a comparison with a compound from a similar class.
Executive Summary
This compound has demonstrated potent in vitro activity against MRSA, with Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 0.78 µg/mL. While in vivo studies are currently lacking, this guide presents a framework for its potential validation by comparing its in vitro profile with the well-documented in vivo efficacy of Linezolid, Vancomycin, and Telithromycin in established murine models of MRSA infection, including skin and soft tissue infection, pneumonia, and bacteremia.
Data Presentation
In Vitro Activity
Table 1: In Vitro Activity of this compound and Comparator Antibiotics against MRSA
| Antibiotic | MRSA MIC Range (µg/mL) |
| This compound | 0.39 - 0.78 |
| Linezolid | 1.0 - 4.0 |
| Vancomycin | 1.0 - 2.0 |
| Telithromycin | ≤0.5 |
In Vivo Efficacy in Murine Models
The following tables summarize the in vivo efficacy of comparator antibiotics in various murine models of MRSA infection. These models provide a benchmark for the potential in vivo performance of this compound.
Table 2: Efficacy in Murine MRSA Skin and Soft Tissue Infection Model
| Antibiotic | Dosage | Bacterial Load Reduction (log10 CFU) | Model Details |
| Linezolid | 100 mg/kg, b.i.d. | ~1.0 | Immunocompetent mouse thigh infection model |
| Vancomycin | 110 mg/kg, i.v., q12h | Not specified | Murine skin infection model |
Table 3: Efficacy in Murine MRSA Pneumonia Model
| Antibiotic | Dosage | Bacterial Load Reduction (log10 CFU/lung) | Survival Rate | Model Details |
| Linezolid | 30 mg/kg, s.c., q8h | ~1.9 | Not specified | Neutropenic murine pneumonia model |
| Vancomycin | 10-30 mg/kg, s.c., q4h | ~2.0 | Not specified | Neutropenic murine pneumonia model |
| Telithromycin | 100 mg/kg/day, p.o. | 1.79 | Not specified | Murine pulmonary infection model |
Table 4: Efficacy in Murine MRSA Bacteremia Model
| Antibiotic | Dosage | Bacterial Load Reduction (log10 CFU/kidney) | Survival Rate | Model Details |
| Linezolid | Not specified | Not specified | 85% | Immunocompromised mice with VISA infection |
| Vancomycin | 50 mg/kg, i.v., q6h | ~2.08 | Not specified | Immunocompetent BALB/c bacteremia model |
Experimental Protocols
The following are generalized protocols for establishing murine models of MRSA infection, based on commonly cited methodologies. These can be adapted for the evaluation of new compounds like this compound.
Murine MRSA Skin and Soft Tissue Infection Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: MRSA USA300 is a commonly used, virulent strain.
-
Inoculum Preparation: Grow MRSA in Tryptic Soy Broth (TSB) to mid-log phase. Wash and resuspend the bacterial pellet in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10^7 CFU/50 µL.
-
Infection: Anesthetize mice and shave the dorsal flank. Inject 50 µL of the bacterial suspension intradermally.
-
Treatment: Initiate antibiotic treatment at a specified time post-infection (e.g., 2 hours). Administer the compound via the desired route (e.g., intravenous, subcutaneous, or oral) at predetermined doses and intervals.
-
Endpoint Analysis: At selected time points (e.g., 24, 48, 72 hours), euthanize the mice. Excise the skin lesion, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU/gram of tissue). Lesion size can also be monitored over time.
Murine MRSA Pneumonia Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old. Immunocompromised models (e.g., neutropenic) are often used to establish a robust infection.
-
Bacterial Strain: MRSA USA300 or other clinical isolates.
-
Inoculum Preparation: Prepare the bacterial suspension in PBS to a concentration of 1-5 x 10^8 CFU/50 µL.
-
Infection: Anesthetize mice and instill the bacterial suspension intranasally in a small volume (e.g., 50 µL).
-
Treatment: Begin antibiotic administration at a defined time post-infection.
-
Endpoint Analysis: At designated time points, euthanize the mice. Aseptically remove the lungs, homogenize, and plate serial dilutions to determine the bacterial load (CFU/lung). Survival studies can also be conducted.
Murine MRSA Bacteremia Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: MRSA clinical isolates.
-
Inoculum Preparation: Prepare the bacterial suspension in PBS to a concentration of approximately 1 x 10^7 CFU/100 µL.
-
Infection: Inject the bacterial suspension intravenously via the tail vein.
-
Treatment: Initiate antibiotic therapy at a specified time post-infection.
-
Endpoint Analysis: Monitor mice for survival over a period of time (e.g., 14 days). For bacterial burden analysis, euthanize mice at specific time points, harvest organs (e.g., kidneys, spleen), homogenize, and perform bacterial counts.
Mandatory Visualization
Signaling Pathway: Macrolide Mechanism of Action
Macrolide antibiotics, a class to which this compound is related, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event sterically hinders the progression of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.
Caption: Mechanism of action of macrolide antibiotics on the bacterial ribosome.
Experimental Workflow: Murine MRSA Infection Model
The following diagram illustrates a generalized workflow for in vivo efficacy studies of a novel antibiotic against MRSA in a murine model.
Caption: Generalized workflow for in vivo antibiotic efficacy testing in a murine MRSA model.
A Comparative Guide to Decatromicin B and Other Novel Antibiotics for Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This guide provides a comparative analysis of Decatromicin B, a lesser-known natural product with potent anti-MRSA activity, against three recently approved novel antibiotics: Lefamulin, Delafloxacin (B1662383), and Omadacycline. The objective is to furnish researchers and drug development professionals with a detailed comparison of their performance, supported by available experimental data, to inform future research and development efforts.
Executive Summary
While this compound has demonstrated promising in vitro activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), a notable scarcity of available data limits a comprehensive comparison with newer, more extensively studied antibiotics. Lefamulin, Delafloxacin, and Omadacycline have all undergone rigorous preclinical and clinical evaluation, leading to their approval for treating various infections caused by resistant bacteria. This guide synthesizes the available information to highlight the strengths and weaknesses of each compound, offering a valuable resource for the scientific community.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro activity of this compound, Lefamulin, Delafloxacin, and Omadacycline against key resistant bacterial strains.
Table 1: In Vitro Activity (MIC µg/mL) Against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae (Penicillin-Resistant) | Enterococcus faecalis (Vancomycin-Resistant) | Enterococcus faecium (Vancomycin-Resistant) |
| This compound | 0.39 - 0.78[1] | Data not available | Data not available | Data not available |
| Lefamulin | MIC₅₀/₉₀: 0.06/0.12[2][3] | MIC₅₀/₉₀: 0.06/0.12[2] | Generally not active | MIC₅₀/₉₀: 0.06/0.12 |
| Delafloxacin | MIC₅₀/₉₀: 0.008/0.25[4] | MIC₅₀/₉₀: 0.008/0.016[4] | MIC₅₀/₉₀: 0.12/1[4] | Data not available |
| Omadacycline | MIC₅₀/₉₀: 0.12/0.25[5][6] | MIC₅₀/₉₀: 0.06/0.12[6] | MIC₉₀: 0.25[7] | MIC₉₀: 0.12 |
Table 2: In Vitro Activity (MIC µg/mL) Against Gram-Negative Bacteria
| Antibiotic | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Haemophilus influenzae |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Lefamulin | Generally not active | Generally not active | Not active | MIC₅₀/₉₀: 0.5/1[2] |
| Delafloxacin | MIC₅₀/₉₀: 0.12/4[4] | MIC₅₀/₉₀: 0.25/8 | MIC₅₀/₉₀: 0.25/4[8] | Data not available |
| Omadacycline | MIC₅₀/₉₀: 0.5/2[6] | MIC₅₀/₉₀: 2/8 | Not active | MIC₅₀/₉₀: 1/1[6] |
Table 3: In Vivo Efficacy in Animal Models
| Antibiotic | Animal Model | Pathogen | Efficacy Endpoint | Results |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Lefamulin | Neutropenic murine pneumonia | S. aureus / S. pneumoniae | 1 and 2 log₁₀ CFU reduction | Plasma AUC/MIC for 1-log₁₀ reduction: 2.13 (S. aureus), 1.37 (S. pneumoniae)[9] |
| Delafloxacin | Neutropenic murine lung infection | S. pneumoniae / MRSA | 1 log₁₀ CFU reduction | fAUC/MIC for 1-log₁₀ reduction: 31.8 (S. pneumoniae), 24.7 (MRSA)[10] |
| Omadacycline | Neutropenic murine thigh infection | S. aureus (MSSA/MRSA) | Net stasis and 1-log kill | Median 24-h AUC/MIC for stasis: 21.9; for 1-log kill: 57.7[11] |
| Omadacycline | Murine intraperitoneal infection | S. pneumoniae / S. aureus (MRSA) / E. coli | ED₅₀ (mg/kg) | S. pneumoniae: 0.45-3.39; S. aureus: 0.30-1.74; E. coli: 2.02[7] |
Mechanisms of Action
The fundamental differences in the mechanisms of action of these antibiotics are crucial for understanding their spectrum of activity and potential for resistance development.
This compound: The precise mechanism of action of this compound has not been fully elucidated. As a member of the tetronic acid class of antibiotics, it is hypothesized to interfere with bacterial cell wall synthesis or other essential metabolic pathways. Further research is needed to pinpoint its specific molecular target.
Lefamulin: Lefamulin is a pleuromutilin (B8085454) antibiotic that inhibits bacterial protein synthesis. It binds to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the proper positioning of tRNA and inhibiting peptide bond formation.
Delafloxacin: Delafloxacin is a fluoroquinolone that targets bacterial DNA replication. It inhibits both DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for relaxing supercoiled DNA and separating daughter chromosomes during cell division. This dual-targeting mechanism is thought to contribute to its potent activity and lower propensity for resistance development compared to other fluoroquinolones.
Omadacycline: Omadacycline is an aminomethylcycline, a new generation of tetracycline (B611298) antibiotics. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. Its structural modifications allow it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.
Experimental Protocols
Detailed experimental methodologies are critical for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
In Vitro Susceptibility Testing:
-
Method: Broth microdilution is the standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a panel of bacterial isolates.
-
Protocol:
-
Bacterial strains are cultured to a standardized density (e.g., 5 x 10⁵ CFU/mL).
-
Two-fold serial dilutions of the antibiotic are prepared in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with the bacterial suspension.
-
Plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Quality control is performed using reference strains with known MIC values, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][12][13]
-
In Vivo Efficacy in Murine Infection Models:
-
Neutropenic Thigh/Lung Infection Model: This model is widely used to evaluate the in vivo efficacy of antibiotics in an immunocompromised host.
-
Protocol:
-
Mice (e.g., BALB/c) are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
A localized infection is established by intramuscular injection into the thigh or intranasal inoculation for lung infection with a standardized bacterial suspension (e.g., 10⁶⁻⁷ CFU).
-
Antibiotic treatment is initiated at a specified time post-infection (e.g., 2 hours) and administered via a relevant route (e.g., subcutaneous, intravenous).
-
Dosing regimens are varied to assess dose-dependent efficacy.
-
At a predetermined time point (e.g., 24 hours), mice are euthanized, and the infected tissue (thigh or lungs) is homogenized.
-
Bacterial burden is quantified by plating serial dilutions of the homogenate and counting colony-forming units (CFU).
-
Efficacy is typically expressed as the change in log₁₀ CFU compared to untreated controls.[9][10][11][14][15]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action and a typical experimental workflow.
Caption: Mechanisms of action for Lefamulin, Delafloxacin, and Omadacycline.
Caption: Profile and knowledge gaps for this compound.
Caption: A generalized experimental workflow for antibiotic evaluation.
Conclusion
This comparative guide highlights the significant potential of novel antibiotics in the fight against resistant bacteria. Lefamulin, Delafloxacin, and Omadacycline each offer distinct advantages in terms of their spectrum of activity, mechanism of action, and clinical efficacy. While this compound shows promise, particularly against MRSA, the current lack of comprehensive data underscores the need for further investigation to fully understand its therapeutic potential. It is hoped that this guide will serve as a valuable resource for the scientific community, stimulating further research and development in this critical area of human health.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe as Part of the 2016 SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacodynamic and pharmacokinetic profiling of delafloxacin in a murine lung model against community-acquired respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. In vivo pharmacodynamics of lefamulin, the first systemic pleuromutilin for human use, in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmarking Decatromicin B: A Comparative Analysis Against Standard of Care Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antibiotic, Decatromicin B, against current standard of care antibiotics for the treatment of Gram-positive bacterial infections. Due to the limited publicly available data on this compound, this document summarizes existing information and outlines a proposed experimental framework for a comprehensive performance benchmark.
Introduction to this compound
This compound is an antibiotic isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] It has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The scarcity of further research has, however, limited a thorough understanding of its full antibacterial spectrum and mechanism of action.[2][3]
Performance Data: this compound
The primary available quantitative data for this compound is its Minimum Inhibitory Concentration (MIC) against a selection of Gram-positive bacteria. These values are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.39 |
| Staphylococcus aureus 209P | 0.78 |
| Staphylococcus aureus 508 (MRSA) | 0.39 |
| Staphylococcus aureus 537 (MRSA) | 0.78 |
| Micrococcus luteus PCI 1001 | 0.78 |
| Bacillus subtilis PCI 219 | 0.78 |
| Corynebacterium bovis 1810 | 6.25 |
Data sourced from Cayman Chemical, citing Momose, I., et al. (1999).[4]
Standard of Care Antibiotics for Gram-Positive Infections
A variety of antibiotics are currently considered the standard of care for infections caused by Gram-positive bacteria, particularly MRSA. The choice of antibiotic depends on the severity and location of the infection.[4]
Table 2: Standard of Care Antibiotics for MRSA Infections
| Antibiotic | Mechanism of Action | Typical MIC Range for MRSA (µg/mL) |
| Vancomycin | Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors. | 1 - 2 |
| Linezolid | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | 1 - 4 |
| Daptomycin | Disrupts the bacterial cell membrane potential. | 0.25 - 1 |
| Ceftaroline | A fifth-generation cephalosporin (B10832234) that inhibits cell wall synthesis by binding to penicillin-binding proteins. | 0.25 - 1 |
| Tigecycline | A glycylcycline that inhibits protein synthesis by binding to the 30S ribosomal subunit. | 0.12 - 0.5 |
Proposed Experimental Protocols for Benchmarking
To comprehensively evaluate the performance of this compound against standard of care antibiotics, a series of head-to-head in vitro and in vivo studies are necessary.
In Vitro Susceptibility Testing
Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and a standard of care antibiotic (e.g., Vancomycin) against a panel of clinically relevant Gram-positive bacteria, including multiple strains of MRSA.
Methodology:
-
Bacterial Strains: A panel of well-characterized, clinically relevant Gram-positive isolates, including MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA), should be used.
-
MIC Determination (Broth Microdilution):
-
Prepare serial twofold dilutions of this compound and the comparator antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Following MIC determination, aliquot a small volume from all wells showing no visible growth.
-
Plate the aliquots onto antibiotic-free agar (B569324) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
In Vivo Efficacy Studies
Objective: To evaluate the in vivo efficacy of this compound in a murine infection model and compare it to a standard of care antibiotic.
Methodology:
-
Animal Model: A common model is the murine sepsis model or a localized infection model (e.g., thigh infection).
-
Infection: Induce a systemic or localized infection in mice with a lethal or sublethal dose of a pathogenic bacterial strain (e.g., MRSA).
-
Treatment: Administer this compound and the comparator antibiotic at various doses and schedules (e.g., intraperitoneal or intravenous injection) to different groups of infected mice.
-
Outcome Measures:
-
Survival Rate: Monitor and record the survival of mice over a specified period (e.g., 7 days).
-
Bacterial Burden: At specific time points post-infection, euthanize a subset of mice from each group and determine the bacterial load in relevant organs (e.g., blood, spleen, kidneys, or infected tissue) by plating homogenized tissue samples.
-
Histopathology: Examine tissue samples for signs of inflammation and tissue damage.
-
Visualizing Experimental and Logical Frameworks
To further clarify the proposed research and the context of antibiotic action, the following diagrams are provided.
Caption: Proposed workflow for in vitro benchmarking of this compound.
Caption: Overview of common antibiotic mechanisms of action.
Conclusion and Future Directions
The currently available data suggests that this compound possesses potent activity against Gram-positive bacteria, including MRSA, with MIC values that are comparable to or lower than some standard of care antibiotics.[4] However, a comprehensive assessment of its therapeutic potential is hindered by the lack of extensive preclinical data. The experimental protocols outlined in this guide provide a framework for generating the necessary data to robustly benchmark this compound's performance. Further research into its mechanism of action, resistance profile, and pharmacokinetic/pharmacodynamic properties is crucial for its development as a potential new therapeutic agent in the fight against antimicrobial resistance.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Decatromicin B: A Procedural Guide
Chemical and Safety Data for Decatromicin B
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 235097-64-0[1] |
| Molecular Formula | C45H56Cl2N2O10[1] |
| Molecular Weight | 855.8 g/mol [1] |
| Purity | ≥95%[1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO; Poor water solubility[2][3][4] |
| Storage Temperature | -20°C[1][3][4] |
Experimental Protocols: Proper Disposal Procedures
The following procedures provide a general framework for the safe handling and disposal of this compound in various forms.
1. Personal Protective Equipment (PPE) and Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[5]
-
Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention if irritation persists.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
2. Disposal of Solid this compound Waste:
-
Unused or expired solid this compound should be treated as chemical waste.
-
Collect the solid waste in a clearly labeled, sealed container designated for chemical waste.
-
The label should include the name of the chemical ("this compound") and any relevant hazard information.
-
Arrange for pickup and disposal by your institution's certified hazardous waste disposal service.[5]
3. Disposal of this compound Solutions:
-
Stock solutions of this compound, typically at high concentrations, are considered hazardous chemical waste.[6]
-
Collect these solutions in a designated, leak-proof, and clearly labeled waste container.
-
Do not pour this compound solutions down the drain.[7] As an antibiotic, its release into the sewer system can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[6][7]
-
Dispose of the collected liquid waste through your institution's hazardous waste management program.
4. Disposal of Contaminated Materials:
-
Materials such as pipette tips, gloves, and empty vials that have come into contact with this compound should be considered contaminated waste.
-
Solid contaminated materials should be collected in a designated, sealed bag or container.
-
Sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.[8]
-
All contaminated waste should be disposed of through your institution's chemical or biohazardous waste stream, as per institutional guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making workflow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. fishersci.com [fishersci.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Decatromicin B
For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of potent compounds like Decatromicin B is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational workflows, and disposal plans to facilitate the safe and effective use of this antibiotic.
Hazard Identification and Personal Protective Equipment
This compound is a potent antibiotic with activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While a comprehensive Safety Data Sheet (SDS) specific to this compound was not publicly available, the following recommendations are based on best practices for handling similar potent bioactive compounds. Researchers must always consult the manufacturer-provided SDS for definitive guidance.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Powder-free nitrile gloves (double-gloving recommended) | Safety glasses with side shields or safety goggles | N95 or higher rated respirator (if not in a ventilated enclosure) | Lab coat |
| Solubilizing and Diluting | Chemical Fume Hood | Nitrile gloves | Safety glasses with side shields or safety goggles | Not generally required if in a fume hood | Lab coat |
| Cell Culture and In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile gloves | Safety glasses | Not generally required if in a BSC | Lab coat |
| Animal Handling (In Vivo Studies) | Ventilated Cage Changing Station | Nitrile gloves | Safety glasses and face shield | N95 or higher rated respirator | Solid-front gown |
Operational Plan: From Receipt to Disposal
A clear and structured workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Stream Management
| Waste Type | Description | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), plasticware, and empty vials. | Place in a designated, clearly labeled hazardous waste container for incineration. |
| Liquid Waste | Unused stock solutions, cell culture media containing the compound. | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Needles, syringes, and other contaminated sharps. | Dispose of in a designated sharps container for hazardous waste. |
Stock antibiotic solutions, being at a higher concentration, are considered hazardous chemical waste and should be collected for chemical waste disposal.[3] For media containing antibiotics, autoclaving may not be sufficient for all types of antibiotics, and therefore, it should be treated as chemical waste.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.
This guidance is intended to supplement, not replace, institutional safety protocols and the manufacturer's Safety Data Sheet. A thorough risk assessment should be conducted before commencing any work with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
